molecular formula C14H17I2NO5 B558708 Boc-3,5-Diiodo-D-tyrosine CAS No. 214630-08-7

Boc-3,5-Diiodo-D-tyrosine

Katalognummer: B558708
CAS-Nummer: 214630-08-7
Molekulargewicht: 533.1 g/mol
InChI-Schlüssel: CTUIJSMDTYBOLW-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Boc-3,5-Diiodo-D-tyrosine, also known as Boc-3,5-Diiodo-D-tyrosine, is a useful research compound. Its molecular formula is C14H17I2NO5 and its molecular weight is 533.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Boc-3,5-Diiodo-D-tyrosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-3,5-Diiodo-D-tyrosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17I2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUIJSMDTYBOLW-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C(=C1)I)O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17I2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388346
Record name Boc-3,5-Diiodo-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

533.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214630-08-7
Record name Boc-3,5-Diiodo-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foreword: The Strategic Importance of Iodinated Amino Acids in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Boc-3,5-Diiodo-D-tyrosine

In the landscape of peptide synthesis and pharmaceutical development, the strategic incorporation of modified amino acids is a cornerstone of innovation. Boc-3,5-Diiodo-D-tyrosine is a prime example of such a critical building block. This guide serves as a comprehensive technical resource for researchers and drug development professionals, offering a detailed exploration of its synthesis and rigorous characterization.

The presence of two iodine atoms on the tyrosine ring is not a trivial modification. These heavy halogens fundamentally alter the molecule's properties, introducing steric bulk, modulating electronic characteristics, and creating the potential for halogen bonding, which can significantly influence peptide conformation and binding affinity.[1] Furthermore, the Boc (tert-butyloxycarbonyl) protecting group provides essential stability and enables selective reactions, making this compound a versatile intermediate in complex synthetic pathways.[2][3][4]

This document moves beyond simple protocols. It delves into the causality behind the experimental choices, providing the "why" that transforms a procedural list into a robust, adaptable scientific method. From the initial protection of the D-tyrosine amine to the final spectroscopic confirmation of the di-iodinated product, each step is presented as a self-validating system, ensuring scientific integrity and reproducibility. This guide is designed to empower researchers to not only replicate these methods but to understand and innovate upon them.

The Synthetic Pathway: A Two-Step Approach to Precision

The synthesis of Boc-3,5-Diiodo-D-tyrosine is efficiently achieved through a two-step process. The first step involves the protection of the primary amine of the D-tyrosine starting material with a tert-butyloxycarbonyl (Boc) group. The second, and more defining, step is the regioselective iodination of the activated aromatic ring.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Di-iodination D_Tyrosine D-Tyrosine Starting Material Boc_Protection Reaction Vessel Solvent: Dioxane/Water Base: K₂CO₃ Reagent: (Boc)₂O D_Tyrosine->Boc_Protection 1. Dissolve & Cool Boc_D_Tyrosine Boc-D-Tyrosine Intermediate Product Boc_Protection->Boc_D_Tyrosine 2. React & Isolate Iodination Reaction Vessel Solvent: Methanol Reagent: I₂, HIO₃ Boc_D_Tyrosine->Iodination 3. Dissolve Boc_Diiodo_D_Tyrosine Boc-3,5-Diiodo-D-tyrosine Final Product Iodination->Boc_Diiodo_D_Tyrosine 4. React & Purify

Caption: Synthetic pathway for Boc-3,5-Diiodo-D-tyrosine.

Part 1.1: Experimental Protocol - N-α-Boc Protection of D-Tyrosine

The Boc group is an acid-labile protecting group ideal for the amino function. Its installation is a crucial first step to prevent unwanted side reactions at the amine during the subsequent iodination process. The use of Di-tert-butyl dicarbonate, (Boc)₂O, is standard practice due to its high reactivity and the benign nature of its byproducts (isobutene and CO₂).

Methodology:

  • Preparation: In a round-bottom flask, dissolve potassium carbonate (K₂CO₃, 2.0 equivalents) in a 1:1 mixture of deionized water and dioxane.

  • Addition of Starting Material: Cool the solution to 0°C using an ice bath. Add D-tyrosine (1.0 equivalent) to the stirred solution.

  • Addition of Protecting Agent: Separately, dissolve Di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equivalent) in dioxane (approx. 30 mL for every 4.8g of (Boc)₂O). Add this solution to the reaction mixture.[5]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Add deionized water to the flask. Carefully acidify the aqueous solution to a pH of approximately 4 using a saturated solution of potassium bisulfate (KHSO₄).[5]

  • Extraction: Extract the product into ethyl acetate (3x volumes).

  • Drying and Isolation: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting product, Boc-D-Tyrosine, is typically an oil or solid and is used in the next step without further purification.[5]

Causality Insight: The reaction is performed under basic conditions (K₂CO₃) to deprotonate the amino group of D-tyrosine, rendering it a more potent nucleophile to attack the electrophilic carbonyl carbon of (Boc)₂O. The biphasic solvent system (dioxane/water) ensures the solubility of both the polar amino acid and the nonpolar (Boc)₂O reagent.

Part 1.2: Experimental Protocol - Electrophilic Di-iodination

The hydroxyl group of the tyrosine side chain is an ortho-, para-directing activator for electrophilic aromatic substitution. With the para position blocked, substitution occurs at the two ortho positions (C3 and C5). A combination of molecular iodine (I₂) and iodic acid (HIO₃) serves as an effective in-situ generator of the electrophilic iodine species required for the reaction.

Methodology:

  • Preparation: Dissolve the Boc-D-Tyrosine intermediate from the previous step in methanol.

  • Reagent Addition: To the stirred solution, add molecular iodine (I₂, approx. 2.0 equivalents).

  • Initiation: Add a solution of iodic acid (HIO₃, approx. 0.8 equivalents) in a small amount of water.

  • Reaction: Stir the mixture at room temperature for several hours (typically 4-6 hours) until TLC analysis indicates the consumption of the starting material.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted iodine.

  • Purification: The crude product is typically purified by silica gel column chromatography using a gradient of methanol in dichloromethane (CH₂Cl₂) to yield the pure Boc-3,5-Diiodo-D-tyrosine as an off-white powder.

Causality Insight: Iodic acid acts as an oxidizing agent, converting I₂ into a more potent electrophilic species (such as I⁺), which is necessary to overcome the activation energy of the aromatic substitution. Methanol is chosen as the solvent for its ability to dissolve the protected amino acid and the reagents.

Comprehensive Characterization: Validating Structure and Purity

Rigorous characterization is non-negotiable to confirm the identity, structure, and purity of the final compound. A combination of spectroscopic and chromatographic techniques provides a complete analytical profile.

Diagram of the Characterization Workflow

Characterization_Workflow cluster_validation Analytical Validation Crude_Product Crude Synthesized Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure Boc-3,5-Diiodo-D-tyrosine Purification->Pure_Product NMR NMR Spectroscopy (¹H & ¹³C) Pure_Product->NMR MS Mass Spectrometry (ESI-MS) Pure_Product->MS HPLC RP-HPLC Pure_Product->HPLC Final_Validation Structure & Purity Confirmed NMR->Final_Validation MS->Final_Validation HPLC->Final_Validation

Sources

A Comprehensive Spectroscopic and Methodological Guide to Boc-3,5-Diiodo-D-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic signature of N-α-(tert-Butoxycarbonyl)-3,5-diiodo-D-tyrosine (Boc-3,5-Diiodo-D-tyrosine), a critical building block in pharmaceutical research, particularly in the synthesis of peptide-based drugs, radiolabeled compounds for imaging, and thyroid hormone analogs.[1][2] While complete, formally published spectral datasets for the D-enantiomer are not widely available, this document leverages extensive data from its L-isomer and deprotected analogs to construct a robust, predictive spectroscopic profile. This approach provides researchers with a reliable framework for the identification, characterization, and quality control of this important reagent.

Molecular Identity and Physicochemical Properties

Boc-3,5-Diiodo-D-tyrosine is a derivative of the amino acid D-tyrosine, featuring two iodine atoms on the phenolic ring and a tert-Butoxycarbonyl (Boc) protecting group on the alpha-amino group. This structure enhances its utility in organic synthesis by preventing unwanted side reactions during peptide coupling.[1]

Caption: Chemical structure of Boc-3,5-Diiodo-D-tyrosine.

The key physicochemical properties are summarized below, providing essential data for handling, formulation, and analysis.

PropertyValueSource
CAS Number 214630-08-7[2][3]
Molecular Formula C₁₄H₁₇I₂NO₅[3]
Molecular Weight 533.1 g/mol [3]
Exact Mass 532.91962 Da[4]
Appearance Off-white powder[2]
Melting Point 174 - 177 °C[2]
Optical Rotation [α]²⁰/D = -34 ± 2° (c=1.62 in Dioxane)[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone for the structural elucidation of Boc-3,5-Diiodo-D-tyrosine, confirming the integrity of the carbon skeleton, the placement of substituents on the aromatic ring, and the presence of the Boc protecting group. The following analysis is predictive, based on data from analogous compounds.[5][6]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum provides a distinct fingerprint. The introduction of two large, electron-withdrawing iodine atoms at the 3 and 5 positions of the tyrosine ring dramatically simplifies the aromatic region. Instead of the typical AA'BB' system seen in tyrosine, a sharp singlet is expected for the two equivalent aromatic protons.[5]

Proton AssignmentPredicted δ (ppm)Predicted MultiplicityPredicted IntegrationRationale and Comparative Insights
Boc (-(CH₃)₃) ~1.40Singlet (s)9HCharacteristic sharp singlet for the nine equivalent protons of the t-butyl group. This region is highly conserved across Boc-protected amino acids.[5]
β-CH₂ 2.9 - 3.2Multiplet (m) or two Doublets of Doublets (dd)2HDiastereotopic protons adjacent to the chiral center, appearing as a complex multiplet.
α-CH 4.2 - 4.4Multiplet (m)1HCoupled to both the β-protons and the N-H proton. Its position is typical for α-protons in protected amino acids.
N-H ~5.0Doublet (d)1HBroadness and position can vary with concentration and solvent. Shows coupling to the α-CH.
Aromatic (2,6-H) ~7.5Singlet (s)2HThe two aromatic protons are chemically equivalent due to C₂ symmetry from di-iodination, resulting in a singlet. This is a key indicator of 3,5-disubstitution. The significant downfield shift from native tyrosine (~6.7-7.1 ppm) is due to the strong deshielding effect of the iodine atoms.[5]
Phenolic O-H Variable, BroadSinglet (s, br)1HPosition is highly dependent on solvent, concentration, and temperature. Often exchanges with D₂O.
Carboxylic Acid O-H >10.0Singlet (s, br)1HTypically a broad signal far downfield, which will exchange with D₂O.
¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum confirms the carbon count and provides critical information about the electronic environment of each carbon atom. The "ipso-effect" of the heavy iodine substituents causes a significant upfield shift for the carbons to which they are attached (C3 and C5).

Carbon AssignmentPredicted δ (ppm)Rationale and Comparative Insights
Boc (-C(CH₃)₃) ~28.5Characteristic signal for the three equivalent methyl carbons of the t-butyl group.[5]
β-CH₂ ~37.0Typical chemical shift for the β-carbon of tyrosine derivatives.
α-CH ~56.0Position is characteristic of the α-carbon in protected amino acids.
Boc (-C(CH₃)₃) ~80.0Quaternary carbon of the t-butyl group.[5]
Aromatic C3, C5 ~85-90Key Signature Signal. Heavy atom ipso-effect from iodine causes a dramatic upfield shift compared to unsubstituted carbons in tyrosine (~115 ppm). This is a direct confirmation of iodination.[6]
Aromatic C1 ~130-132The quaternary carbon to which the aliphatic side chain is attached.
Aromatic C2, C6 ~140-142Significant downfield shift from native tyrosine (~130 ppm) due to the deshielding effect of adjacent iodine atoms.[6]
Aromatic C4 ~153-155The carbon bearing the hydroxyl group, shifted slightly from its position in native tyrosine.
Boc C=O ~155-156Carbonyl carbon of the carbamate group.
Carboxylic Acid C=O ~173-175Carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy Analysis

FTIR spectroscopy is essential for confirming the presence of key functional groups. The spectrum is a composite of vibrations from the amino acid core, the aromatic ring, and the Boc protecting group.

Predicted Frequency (cm⁻¹)Functional GroupVibration ModeSignificance
3400 - 3200 (broad)Phenolic O-HO-H StretchConfirms the presence of the phenolic hydroxyl group.
3350 - 3250Amide N-HN-H StretchIndicates the Boc-protected amine.
3300 - 2500 (very broad)Carboxylic Acid O-HO-H StretchA very broad band characteristic of a hydrogen-bonded carboxylic acid dimer.
~1740Carboxylic Acid C=OC=O StretchSharp, strong absorption for the acid carbonyl.
~1690Carbamate C=OC=O StretchStrong absorption for the Boc group carbonyl, a key validation of the protecting group.
1600 - 1450Aromatic RingC=C StretchMultiple bands confirming the aromatic core.
~1160Boc GroupC-O StretchStrong, characteristic stretch associated with the t-butoxy group.

The presence of strong carbonyl stretches around 1740 cm⁻¹ and 1690 cm⁻¹ is a definitive indicator of the intact carboxylic acid and Boc-carbamate groups, respectively.

Mass Spectrometry (MS) Analysis

Mass spectrometry confirms the molecular weight and provides structural information through controlled fragmentation. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion is readily observed.

Molecular Ion:

  • Formula: C₁₄H₁₇I₂NO₅

  • Exact Mass: 532.9196 Da[4]

  • Expected ESI-MS signals:

    • [M+H]⁺: m/z 534.92

    • [M-H]⁻: m/z 532.91

    • [M+Na]⁺: m/z 556.90

Predicted Fragmentation Pattern: The primary and most informative fragmentation pathway involves the characteristic loss of the Boc group or components thereof.

M [M+H]⁺ m/z 534.92 M_minus_Boc Loss of Boc (-100 Da) M->M_minus_Boc M_minus_tBu Loss of t-butyl (-57 Da) M->M_minus_tBu F1 [M - C₅H₈O₂]⁺ m/z 434.9 M_minus_Boc->F1 F1_minus_COOH Loss of COOH (-45 Da) F1->F1_minus_COOH F2 [M - C₄H₉]⁺ m/z 477.9 M_minus_tBu->F2 F3 [Fragment] m/z 389.9 F1_minus_COOH->F3

Caption: Predicted ESI-MS fragmentation pathway for Boc-3,5-Diiodo-D-tyrosine.

Predicted m/zProposed FragmentSignificance
534.9[M+H]⁺Confirms the molecular weight of the parent compound.
477.9[M+H - C₄H₉]⁺Loss of the tert-butyl cation from the Boc group.
434.9[M+H - C₅H₈O₂]⁺Key Fragment. Loss of the entire Boc group (100 Da), yielding the protonated 3,5-diiodo-D-tyrosine. This is often the base peak.
389.9[Fragment - COOH]⁺Subsequent loss of the carboxylic acid group (45 Da) from the m/z 434.9 fragment.

Experimental Protocols and Workflow

To ensure data integrity and reproducibility, standardized acquisition protocols are paramount. The following methodologies represent best practices for the characterization of Boc-3,5-Diiodo-D-tyrosine.

Overall Analytical Workflow

cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_verification Data Verification Sample Boc-3,5-Diiodo-D-tyrosine (Off-white powder) NMR NMR (¹H, ¹³C) Solvent: DMSO-d₆ or CDCl₃ Sample->NMR MS ESI-MS Solvent: MeOH/H₂O Sample->MS IR FTIR (ATR or KBr) Solid State Sample->IR Verify Structure Confirmation & Purity Assessment NMR->Verify MS->Verify IR->Verify

Caption: Standardized workflow for the spectroscopic characterization of the title compound.

NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD). DMSO-d₆ is often preferred as it reliably dissolves both the carboxylic acid and the protected amine, allowing for the observation of exchangeable protons (NH, OH).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16-32 scans are typically sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) are required to achieve an adequate signal-to-noise ratio.

IR Data Acquisition
  • Method: Attenuated Total Reflectance (ATR) is the preferred method due to its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • ATR Protocol: Place a small amount of the solid powder directly onto the ATR crystal. Apply pressure to ensure good contact.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Co-add 16-32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum. A background scan should be run immediately prior to the sample.

Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid (0.1%) can be added to promote protonation in positive ion mode ([M+H]⁺).

  • Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF, Orbitrap) or a quadrupole instrument.

  • Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire spectra in both positive and negative ion modes over a mass range of m/z 100-800.

  • Fragmentation (MS/MS): To confirm the structure, perform a product ion scan on the precursor ion (m/z 534.9 in positive mode). Use collision-induced dissociation (CID) with varying collision energies to generate the fragmentation pattern.

Conclusion

The structural identity and purity of Boc-3,5-Diiodo-D-tyrosine are unequivocally established by a combination of NMR, IR, and MS techniques. The key spectroscopic signatures to verify are:

  • ¹H NMR: A singlet for the aromatic protons around 7.5 ppm.

  • ¹³C NMR: Two signals in the highly shielded region of 85-90 ppm, corresponding to the iodine-bearing aromatic carbons.

  • IR: Distinct carbonyl absorptions for the carboxylic acid (~1740 cm⁻¹) and the Boc-carbamate (~1690 cm⁻¹).

  • MS: The correct molecular ion peak (m/z 534.9 for [M+H]⁺) and a characteristic neutral loss of 100 Da in MS/MS experiments.

This guide provides the necessary framework for researchers to confidently characterize this compound, ensuring its quality and suitability for downstream applications in drug discovery and development.

References

  • The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). 3,5-Diiodo-L-tyrosine at BMRB (bmse000327). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3',5'-Diiodo-L-tyrosine. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Fmoc/Boc‐3,5‐diiodo‐L‐ Tyr‐OH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Boc-3,5-diiodo-L-tyrosine. PubChem Compound Database. Retrieved from [Link]

  • The Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3,5-Diiodo-L-tyrosine. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectrum of L-tyrosine hydrochloride crystalline powder. Retrieved from [Link]

Sources

An In-depth Technical Guide to Boc-3,5-Diiodo-D-tyrosine as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and chemical biology, the demand for sophisticated molecular tools to probe and manipulate biological systems is ever-increasing. Non-canonical amino acids, when incorporated into peptides, offer a powerful strategy to enhance therapeutic properties such as receptor affinity, proteolytic stability, and bioavailability. Among these, Boc-3,5-Diiodo-D-tyrosine stands out as a uniquely versatile building block. Its di-iodinated phenyl ring not only imparts significant conformational constraints and potential for halogen bonding but also serves as a reactive handle for a variety of post-synthetic modifications. The use of the D-enantiomer can further enhance peptide stability against enzymatic degradation.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, incorporation, and diverse applications of Boc-3,5-Diiodo-D-tyrosine in organic synthesis. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore the advanced applications that make this building block an invaluable asset in the synthesis of complex peptides and peptidomimetics.

Physicochemical Properties and Strategic Advantages

The strategic utility of Boc-3,5-Diiodo-D-tyrosine stems from a combination of its inherent chemical properties. The bulky iodine atoms at the 3 and 5 positions of the phenyl ring sterically hinder rotation around the Cβ-Cγ bond, influencing the local conformation of the peptide backbone. Furthermore, the electron-withdrawing nature of the iodine atoms lowers the pKa of the phenolic hydroxyl group, which can be exploited to create pH-responsive peptides.[1] The carbon-iodine bonds also provide a gateway to a rich variety of palladium-catalyzed cross-coupling reactions, enabling late-stage diversification of peptide scaffolds.

PropertyValueSource
Molecular Formula C₁₄H₁₇I₂NO₅[2]
Molecular Weight 533.1 g/mol [2]
Appearance White to off-white solid[3]
Key Features Boc-protected amine, di-iodinated phenolN/A

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[4] Its facile removal under moderately acidic conditions (e.g., trifluoroacetic acid), while side-chain protecting groups remain intact, allows for the stepwise and controlled assembly of peptide chains.[4][5]

Synthesis of Boc-3,5-Diiodo-D-tyrosine

The synthesis of Boc-3,5-Diiodo-D-tyrosine is a two-step process starting from commercially available D-tyrosine: 1) protection of the α-amino group with the Boc moiety, and 2) electrophilic iodination of the activated aromatic ring.

Step 1: Boc Protection of D-Tyrosine

The α-amino group of D-tyrosine is protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. This reaction proceeds via nucleophilic acyl substitution.[6]

Experimental Protocol: Boc Protection
  • Dissolution: Dissolve D-tyrosine (1 equivalent) in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Basification: Add sodium bicarbonate (NaHCO₃) (2.5 equivalents) to the solution and stir until dissolved.

  • Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in THF to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Remove the THF under reduced pressure.

    • Wash the remaining aqueous solution with a non-polar solvent like petroleum ether to remove unreacted (Boc)₂O.

    • Carefully acidify the aqueous layer to pH 2-3 with 0.5 M hydrochloric acid (HCl). The product will precipitate out of solution.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the solution and evaporate the solvent to yield the crude product. Purify by recrystallization from ethyl acetate/petroleum ether to obtain pure Boc-D-tyrosine.

Step 2: Iodination of Boc-D-Tyrosine

The electron-rich phenolic ring of Boc-D-tyrosine is susceptible to electrophilic aromatic substitution. Iodination is achieved using a source of electrophilic iodine, such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent. The reaction selectively occurs at the ortho positions to the hydroxyl group.

Experimental Protocol: Iodination
  • Dissolution: Dissolve Boc-D-tyrosine (1 equivalent) in a suitable solvent such as methanol or a mixture of methanol and water.

  • Reagent Addition: In a separate flask, prepare a solution of iodine (I₂) (2.2 equivalents) and potassium iodide (KI) (2.2 equivalents) in water. Slowly add this solution to the Boc-D-tyrosine solution with vigorous stirring.

  • Base Addition: Slowly add a dilute solution of ammonium hydroxide or sodium hydroxide to maintain a slightly basic pH (around 8-9). The reaction progress can be monitored by the disappearance of the iodine color.

  • Reaction: Continue stirring at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up:

    • Quench the reaction by adding a solution of sodium thiosulfate to remove any excess iodine.

    • Acidify the reaction mixture to pH 2-3 with 0.5 M HCl to precipitate the product.

    • Collect the precipitate by filtration.

    • Wash the solid with cold water.

  • Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization or column chromatography on silica gel.

Incorporation of Boc-3,5-Diiodo-D-tyrosine into Peptides via Boc-SPPS

Boc-3,5-Diiodo-D-tyrosine is a sterically hindered amino acid due to the two large iodine atoms flanking the side chain. This steric bulk can impede the efficiency of the coupling reaction during solid-phase peptide synthesis (SPPS). Therefore, the choice of coupling reagent is critical to ensure high yields and avoid the formation of deletion sequences.

The Boc-SPPS Workflow

The general workflow for incorporating an amino acid using the Boc strategy is a cyclical process.

Boc_SPPS_Cycle Start Peptide-Resin (Free N-terminus) Boc_AA_Coupling Boc-3,5-Diiodo-D-tyrosine Coupling Start->Boc_AA_Coupling 1. Couple Washing1 Washing (DMF, DCM) Boc_AA_Coupling->Washing1 Boc_Deprotection Boc Deprotection (50% TFA in DCM) Washing1->Boc_Deprotection 2. Deprotect Washing2 Washing (DCM, IPA) Boc_Deprotection->Washing2 Neutralization Neutralization (10% DIEA in DCM) Washing2->Neutralization 3. Neutralize Washing3 Washing (DCM) Neutralization->Washing3 Next_Cycle Ready for Next Cycle Washing3->Next_Cycle Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Peptide_I Peptide-Resin with Diiodotyrosine Coupled_Peptide Modified Peptide-Resin with Biaryl Linkage Peptide_I->Coupled_Peptide Suzuki-Miyaura Cross-Coupling Boronic_Acid Arylboronic Acid (R-B(OH)₂) Boronic_Acid->Coupled_Peptide Suzuki-Miyaura Cross-Coupling Pd_Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Pd_Catalyst->Coupled_Peptide Suzuki-Miyaura Cross-Coupling Ligand Ligand (e.g., sSPhos) Ligand->Coupled_Peptide Suzuki-Miyaura Cross-Coupling Base Base (e.g., K₂CO₃) Base->Coupled_Peptide Suzuki-Miyaura Cross-Coupling Solvent Solvent (e.g., DME/EtOH/H₂O) Solvent->Coupled_Peptide Suzuki-Miyaura Cross-Coupling

Sources

Solubility Profile of Boc-3,5-Diiodo-D-tyrosine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Boc-3,5-Diiodo-D-tyrosine is a critical building block in synthetic chemistry, particularly valued in the fields of peptide synthesis and the development of targeted radiopharmaceuticals.[1][2] Its large, halogenated, and protected structure presents unique solubility challenges that are critical to overcome for successful reaction setup, purification, and formulation. This guide provides a comprehensive analysis of the solubility characteristics of Boc-3,5-Diiodo-D-tyrosine. In lieu of extensive, publicly available quantitative data, we focus on the underlying physicochemical principles governing its solubility, a predicted qualitative solubility profile, and a detailed, field-proven experimental protocol for determining its thermodynamic solubility. This document is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools required to effectively work with this specialized amino acid derivative.

Introduction: The Significance of a Well-Defined Solute

N-tert-butoxycarbonyl-3,5-diiodo-D-tyrosine (Boc-3,5-Diiodo-D-tyrosine) is a synthetic derivative of the amino acid tyrosine. Its structure is characterized by three key features: the D-enantiomer configuration, two bulky iodine atoms on the phenolic ring, and a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group.[1][2] This combination makes it an invaluable asset in solid-phase peptide synthesis (SPPS) and in the creation of complex pharmaceutical agents where site-specific iodination is desired for imaging or therapeutic purposes.

The success of any chemical process involving this compound—from coupling reactions in SPPS to the development of a stable drug formulation—is fundamentally dependent on its solubility.[3][4] Inadequate solubility can lead to poor reaction kinetics, challenging purification, and low bioavailability, ultimately hindering research and development.[5][6] This guide provides the theoretical framework and a practical, robust methodology to characterize and overcome these solubility challenges.

Physicochemical Properties Influencing Solubility

To understand the solubility of Boc-3,5-Diiodo-D-tyrosine, we must first analyze its molecular structure and inherent properties.

PropertyValueSource
Molecular Formula C₁₄H₁₇I₂NO₅[7][8]
Molecular Weight 533.10 g/mol [7][8]
Appearance Off-white to white powder/solid[1][2]
Melting Point Approx. 174 - 177 °C[1]
Key Functional Groups Carboxylic Acid (-COOH), Phenol (-OH), Boc-protected Amine (-NHBoc), Aryl Iodides (Ar-I)N/A
Predicted XLogP3 3.5[7]

The molecule possesses both polar and nonpolar characteristics:

  • Polar Features: The carboxylic acid and phenolic hydroxyl groups are capable of acting as hydrogen bond donors and acceptors.

  • Nonpolar Features: The large aromatic ring, two iodine atoms, and the bulky tert-butyl group of the Boc protector contribute significant nonpolar, lipophilic character.

The calculated XLogP3 of 3.5 indicates a preference for a lipid environment over an aqueous one, suggesting that while it has polar groups, its overall character is substantially lipophilic.[7] This duality is the primary driver of its complex solubility behavior.

Predicted Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolInsoluble to Sparingly Soluble The molecule's large nonpolar surface area from the di-iodinated ring and Boc group outweighs the solvating power of the polar -OH and -COOH groups in highly polar, hydrogen-bonding networks like water. Solubility is expected to increase slightly in alcohols compared to water.
Polar Aprotic DMSO, DMF, Acetonitrile (ACN), THF, DioxaneSoluble to Highly Soluble These solvents possess strong dipole moments capable of solvating the polar functional groups but have a lower dielectric constant and less structured hydrogen-bonding network than water, which better accommodates the large nonpolar regions of the molecule.[11][12] Dioxane and DMSO are known to be effective.[1][13]
Nonpolar Hexane, Toluene, Diethyl EtherSparingly Soluble to Insoluble While the molecule has significant nonpolar character, it is insufficient to overcome the polarity of the carboxylic acid and phenol groups, which are poorly solvated by nonpolar solvents.

Note: A related compound, 3,5-Diiodo-L-tyrosine (without the Boc group), is reported to be soluble at 50 mg/mL in 4 M ammonium hydroxide in methanol, indicating that deprotonation of the acidic groups drastically increases solubility in polar media.

Authoritative Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

For a definitive, quantitative measure of solubility, the saturation shake-flask method is the gold standard, providing the thermodynamic equilibrium solubility.[14][15][16] This method is reliable and directly measures the point at which a solvent is saturated with the solute.[14]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved compound in the supernatant is constant and represents the thermodynamic solubility.

Required Materials
  • Boc-3,5-Diiodo-D-tyrosine (crystalline powder)

  • Solvents of interest (analytical grade)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • Calibrated pipettes

  • HPLC or UV-Vis Spectrophotometer for concentration analysis

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of Boc-3,5-Diiodo-D-tyrosine (e.g., 10-20 mg) into a glass vial. The key is to ensure undissolved solid remains at the end of the experiment.[15]

    • Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.

  • Equilibration:

    • Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

    • Rationale: Constant temperature is critical as solubility is temperature-dependent.[17][18] Agitation ensures continuous mixing to facilitate the dissolution process and reach equilibrium faster.

    • Allow the mixture to equilibrate for 24 to 48 hours. A 48-hour period is often recommended to ensure true equilibrium is reached for poorly soluble compounds.[18]

  • Phase Separation:

    • After equilibration, remove the vials and let them stand undisturbed at the same constant temperature for at least 1-2 hours to allow undissolved solids to settle.

    • Rationale: This step minimizes the amount of solid material that needs to be removed by filtration, preventing filter clogging.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. Discard the first portion of the filtrate (e.g., 0.25 mL) to saturate any potential binding sites on the filter membrane.

    • Rationale: Filtration is a critical step to separate the saturated solution from the undissolved solid.[19][20] Failure to do so will result in an overestimation of solubility.

  • Analysis:

    • Prepare a series of calibration standards of Boc-3,5-Diiodo-D-tyrosine of known concentrations in the same solvent.

    • Analyze the filtered sample and the calibration standards using a validated analytical method (e.g., HPLC-UV or UV-Vis). The compound's aromatic nature makes it suitable for UV detection.

    • Determine the concentration of the filtered sample by comparing its response to the calibration curve. This concentration is the thermodynamic solubility.

  • Validation:

    • Visually confirm the presence of undissolved solid in the original vial after sampling. If no solid remains, the experiment must be repeated with a larger initial amount of the compound.

    • Perform the experiment in triplicate to ensure reproducibility.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_anal 4. Analysis A Weigh excess Boc-3,5-Diiodo-D-tyrosine B Add precise volume of solvent A->B C Agitate at constant T (24-48 hours) B->C D Settle undissolved solid C->D E Filter supernatant (0.22 µm filter) D->E G Analyze sample via HPLC or UV-Vis E->G F Prepare calibration standards F->G H Calculate concentration (Solubility) G->H

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Theoretical Discussion: Solvent-Solute Interactions

The predicted solubility profile can be explained by examining the specific intermolecular forces at play between Boc-3,5-Diiodo-D-tyrosine and the solvent molecules.

  • In Polar Protic Solvents (e.g., Water, Methanol): These solvents are strong hydrogen bond donors and acceptors. While they can form hydrogen bonds with the solute's -COOH and -OH groups, a significant energy penalty is incurred to disrupt the solvent's own strong H-bonding network to create a cavity for the large, nonpolar diiodophenyl and Boc moieties. This energetic cost leads to low solubility.

  • In Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are strong hydrogen bond acceptors but not donors. They effectively solvate the solute's acidic protons via strong dipole-dipole interactions and hydrogen bonds. Crucially, their less-structured nature and significant nonpolar character (e.g., the methyl groups in DMSO) readily accommodate the lipophilic parts of the solute through favorable van der Waals interactions, leading to high solubility.

  • In Nonpolar Solvents (e.g., Hexane): These solvents interact only through weak van der Waals forces. They cannot effectively solvate the highly polar carboxylic acid and phenolic hydroxyl groups. The energy required to break the strong solute-solute interactions (hydrogen bonding and crystal lattice energy) is not compensated by weak solute-solvent interactions, resulting in very low solubility.

Molecular Interactions Diagram

G Solute Boc-3,5-Diiodo-D-tyrosine Protic Polar Protic (e.g., Methanol) Protic->Solute H-Bonding (Partial) - Poor solvation of nonpolar regions Aprotic Polar Aprotic (e.g., DMSO) Aprotic->Solute Strong Dipole-Dipole - H-Bond Accepting - Good overall solvation Nonpolar Nonpolar (e.g., Hexane) Nonpolar->Solute van der Waals only - Fails to solvate polar groups

Caption: Dominant intermolecular forces governing solubility in different solvent classes.

Conclusion and Practical Recommendations

The solubility of Boc-3,5-Diiodo-D-tyrosine is governed by its amphiphilic nature, possessing both highly polar functional groups and a large, nonpolar scaffold.

  • Key Finding: Polar aprotic solvents such as DMSO, DMF, and THF are the recommended starting points for achieving high solubility.

  • Practical Implication: For applications requiring aqueous buffers, consider preparing a concentrated stock solution in a minimal amount of a miscible organic solvent like DMSO and then diluting it carefully into the aqueous medium. Be mindful that this creates a kinetic solubility state, and precipitation may occur over time.[16][21]

  • Recommendation: It is strongly advised that researchers experimentally verify the solubility in their specific solvent system using the robust shake-flask protocol detailed in this guide. This empirical data is invaluable for ensuring the reproducibility and success of subsequent experiments.

By understanding the underlying chemical principles and applying a rigorous experimental methodology, researchers can confidently handle and utilize Boc-3,5-Diiodo-D-tyrosine to its full potential.

References

  • Ascendia Pharma. (2022). 4 Factors Affecting Solubility Of Drugs. Drug Delivery Leader. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3008358, Boc-3,5-diiodo-L-tyrosine. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • Raval, A. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare. [Link]

  • Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. [Link]

  • Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. [Link]

  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Kloefer, B. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

  • Zannou, A., & Sher-gal, J. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Murov, S. (n.d.). Solvent Physical Properties.
  • Wen, H., & Morris, K. (2014). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 15(1), 226–229. [Link]

  • Tsinman, K., et al. (2012). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 48(3), 429-437. [Link]

  • Hoye, T.R. (2022). Properties of Common Organic Solvents.
  • University of Wisconsin-Madison. (n.d.). Polarity of Solvents. [Link]

  • National Bureau of Standards. (n.d.). Dielectric constant of hydrogen-bonded liquids.
  • University of Rochester. (n.d.). Solvents and Polarity. [Link]

  • Lund University Publications. (2022). Greening peptide chemistry by using NBP as solvent for SPPS. [Link]

  • Pitt-Rivers, R. (1948). The oxidation of diiodotyrosine derivatives. Biochemical Journal, 43(2), 223–231. [Link]

  • Wahlgren, M. C., & Arnebrant, T. (1991). The Solubility of Proteins in Organic Solvents. Trends in Biotechnology, 9, 201-208. [Link]

  • ResearchGate. (n.d.). Solubility of d-Tryptophan and l-Tyrosine in Several Organic Solvents: Determination and Solvent Effect. [Link]

Sources

Methodological & Application

Application Note: Strategic Incorporation of Boc-3,5-Diiodo-D-tyrosine in the Development of Therapeutic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern therapeutic peptide design. Boc-3,5-diiodo-D-tyrosine, a sterically constrained and chemically versatile building block, offers unique advantages for enhancing peptide stability, modulating receptor affinity, and enabling subsequent functionalization. This guide provides a comprehensive overview of its properties and detailed protocols for its strategic incorporation into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS). We delve into the rationale behind key synthetic steps, downstream characterization, and the functional implications for drug discovery.

Introduction: The Rationale for Diiodotyrosine in Peptide Therapeutics

Standard peptide therapeutics often suffer from limitations such as enzymatic degradation and poor conformational stability. The introduction of modified amino acids is a proven strategy to overcome these hurdles. 3,5-Diiodo-D-tyrosine, in particular, serves multiple strategic purposes:

  • Conformational Rigidity: The bulky iodine atoms on the phenyl ring restrict the rotational freedom of the side chain, locking the peptide backbone into a more defined conformation. This can enhance binding affinity to target receptors by reducing the entropic penalty of binding.

  • Metabolic Stability: The D-configuration of the amino acid inherently confers resistance to proteolysis by endogenous proteases, which primarily recognize L-amino acids.

  • Chemical Handle for Further Modification: The iodine atoms serve as versatile handles for post-synthetic modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the attachment of imaging agents, cytotoxic payloads, or other functional moieties.[1]

  • Radiolabeling: The inherent iodine atoms make this residue a prime candidate for the development of radiopharmaceuticals by incorporating radioactive iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹³¹I) for diagnostic imaging (SPECT/PET) or targeted radiotherapy.[2][3][4]

This document focuses on the Nα-Boc protected D-isomer, Boc-3,5-diiodo-D-tyrosine, a key intermediate for peptide synthesis.[5]

Physicochemical Properties of Boc-3,5-Diiodo-D-tyrosine

A thorough understanding of the starting material's properties is critical for successful synthesis.

PropertyValueSource
CAS Number 214630-08-7[5][6]
Molecular Formula C₁₄H₁₇I₂NO₅[5][6]
Molecular Weight 533.10 g/mol [5][6]
Appearance Off-white powder[5]
Melting Point 174 - 177 °C[5]
Purity (HPLC) ≥ 99%[5]
Storage Conditions 0 - 8 °C, protect from light[5]

Core Methodology: Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a robust method for SPPS and is well-suited for incorporating Boc-3,5-diiodo-D-tyrosine.[7][8] The general principle involves the stepwise addition of Nα-protected amino acids to a growing peptide chain anchored to an insoluble resin support.[7][9]

spss_workflow cluster_cycle Repetitive Synthesis Cycle Deprotection Deprotection Neutralization Neutralization Deprotection->Neutralization 1. TFA/DCM 2. Wash Coupling Coupling Neutralization->Coupling DIEA/DCM Wash Coupling->Deprotection Check Completion Wash Cleavage Final Cleavage (e.g., HF) Coupling->Cleavage Sequence Complete Start Start: Resin Swelling (DCM) Start->Deprotection Purification Purification & Analysis (RP-HPLC, MS) Cleavage->Purification

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Manual Boc-SPPS Incorporation of Boc-3,5-Diiodo-D-tyrosine

This protocol details a single coupling cycle for incorporating Boc-3,5-diiodo-D-tyrosine into a peptide sequence on a 0.5 mmol scale using Merrifield resin.

Materials:

  • Merrifield Resin (1% DVB, 100-200 mesh)

  • Boc-3,5-diiodo-D-tyrosine

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Kaiser Test Kit

Procedure:

Step 1: Resin Preparation and Swelling

  • Place the peptide-resin from the previous cycle into a 50 mL SPPS reaction vessel.

  • Wash the resin with DCM (3 x 15 mL) to ensure it is clean.

  • Add 15 mL of DCM and gently agitate for 30 minutes to swell the resin.[8][10] This step is critical as it ensures that reactive sites within the resin beads are accessible.

Step 2: Nα-Boc Deprotection

  • Drain the DCM from the swollen resin.

  • Add a solution of 50% TFA in DCM (v/v) (15 mL) to the resin. Agitate for 2 minutes and drain. This initial, short treatment helps to minimize side reactions.

  • Add a fresh 15 mL portion of 50% TFA in DCM. Agitate for 20-30 minutes to ensure complete removal of the Boc group.[8][11]

  • Drain the TFA solution and wash the resin thoroughly with DCM (5 x 15 mL) to remove all residual acid.

Step 3: Neutralization

  • Add a 10% DIEA in DCM (v/v) solution (15 mL) to the resin. Agitate for 2 minutes and drain.

  • Repeat the neutralization step one more time. This ensures the N-terminal ammonium salt is fully converted to the reactive free amine.[8]

  • Wash the resin with DCM (3 x 15 mL) to remove excess base, followed by DMF (2 x 15 mL) to prepare for the coupling step.

Step 4: Amino Acid Coupling Causality: The bulky diiodo-tyrosine derivative can exhibit slower coupling kinetics. Therefore, pre-activation of the carboxylic acid is essential to form a highly reactive ester, driving the reaction to completion. The DCC/HOBt method is a classic and effective choice.

  • Pre-activation: In a separate glass vial, dissolve Boc-3,5-diiodo-D-tyrosine (3 equivalents, 1.5 mmol, 800 mg) and HOBt (3 equivalents, 1.5 mmol, 203 mg) in a minimal amount of DMF (~5 mL). Cool the solution to 0°C in an ice bath.

  • Add DCC (3 equivalents, 1.5 mmol, 310 mg) to the cooled solution. A white precipitate of dicyclohexylurea (DCU) will form. Allow the activation to proceed for 10-15 minutes at 0°C.[11]

  • Coupling: Filter the pre-activated amino acid solution to remove the DCU precipitate and immediately add the filtrate to the reaction vessel containing the neutralized resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue coupling for another 1-2 hours or consider a second coupling.[12]

  • Once the reaction is complete, drain the coupling solution and wash the peptide-resin thoroughly with DMF (3 x 15 mL) and DCM (3 x 15 mL). The resin is now ready for the next synthesis cycle.

Step 5: Final Cleavage and Deprotection Trustworthiness: The final cleavage step is harsh and must be performed with appropriate safety precautions. The choice of scavengers is critical to prevent side reactions with the liberated protecting groups and the electron-rich diiodotyrosine side chain.

  • After the final synthesis cycle, dry the peptide-resin thoroughly under vacuum.

  • Prepare a cleavage cocktail. For a standard peptide, a mixture of 90% HF, 5% p-cresol, and 5% anisole is effective. (CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized apparatus).

  • Cool the reaction vessel containing the resin in a dry ice/acetone bath.

  • Carefully distill anhydrous HF (~10 mL per gram of resin) into the vessel.

  • Stir the mixture at 0°C for 1-2 hours.[11]

  • Evaporate the HF under a stream of nitrogen and then under high vacuum.

  • Triturate the residue with cold diethyl ether to precipitate the crude peptide.

  • Collect the peptide by filtration or centrifugation, wash with cold ether, and dry under vacuum.[12]

Analytical Characterization of the Final Peptide

Rigorous characterization is essential to confirm the identity, purity, and successful incorporation of the modified residue.[13][14]

TechniqueExpected Outcome & Interpretation
Analytical RP-HPLC A major peak corresponding to the target peptide should be observed. Purity is calculated based on the area of this peak relative to the total peak area. The retention time will be significantly longer compared to a non-iodinated analogue due to increased hydrophobicity.[15][16]
Mass Spectrometry (ESI-MS/MALDI-TOF) The observed monoisotopic mass should match the calculated theoretical mass of the diiodo-tyrosine-containing peptide, confirming successful incorporation.[17] The distinct isotopic pattern of the two iodine atoms can further aid in identification.
Tandem MS (MS/MS) Fragmentation analysis will confirm the peptide sequence and pinpoint the exact location of the Boc-3,5-diiodo-D-tyrosine residue within the sequence.[13]
NMR Spectroscopy For structural studies, 1D and 2D NMR can confirm the presence of the diiodinated aromatic ring and provide insights into the peptide's solution-state conformation.[16]

Applications and Downstream Modifications

The true power of incorporating 3,5-diiodo-tyrosine lies in its utility as a chemical platform. The carbon-iodine bonds are amenable to a variety of transition-metal-catalyzed cross-coupling reactions.

cross_coupling cluster_reactions Post-Synthetic Modification Peptide Peptide-I (Diiodo-Tyr) Suzuki Suzuki Coupling (Boronic Acid) Peptide->Suzuki Sonogashira Sonogashira Coupling (Alkyne) Peptide->Sonogashira Heck Heck Coupling (Alkene) Peptide->Heck Aryl_Peptide Aryl-Peptide Suzuki->Aryl_Peptide Alkynyl_Peptide Alkynyl-Peptide Sonogashira->Alkynyl_Peptide Alkenyl_Peptide Alkenyl-Peptide Heck->Alkenyl_Peptide

Caption: Versatility of the diiodo-tyrosine moiety for cross-coupling reactions.

This versatility allows for the creation of highly complex and functional peptide conjugates, such as:

  • Peptide-Drug Conjugates (PDCs): Attaching cytotoxic drugs for targeted cancer therapy.

  • PET/SPECT Imaging Agents: Coupling chelators for radiometals or other imaging probes.

  • Fluorescently Labeled Peptides: Introducing fluorophores for in vitro and in vivo tracking.[1]

Conclusion

Boc-3,5-diiodo-D-tyrosine is more than just a modified amino acid; it is a strategic tool for peptide drug discovery. Its incorporation provides a dual benefit of enhancing the intrinsic properties of the peptide (stability, conformation) while simultaneously introducing a versatile chemical handle for sophisticated post-synthetic modifications. The protocols and insights provided herein offer a robust framework for researchers to leverage the unique advantages of this building block in the development of next-generation therapeutic peptides.

References

  • Mild and Selective Mono-Iodination of Unprotected Peptides as Initial Step for the Synthesis of Bioimaging Probes. (2015). ResearchGate. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). ResearchGate. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2014). HAL Open Science. [Link]

  • The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. (2022). PubMed Central. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. (2010). Waters Corporation. [Link]

  • Effective Structural Characterization Strategies for Peptides. BioPharmaSpec. [Link]

  • Late-stage labeling of diverse peptides and proteins with iodine-125. (2023). PubMed Central. [Link]

  • Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. (2024). MDPI. [Link]

  • Mono-iodination strategy for a methionine-containing peptide [Tyr 8 ]-Substance P. ResearchGate. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024). International Journal of Science and Research Archive. [Link]

  • Peptide Characterisation Supporting Peptide Drug Development. Intertek. [Link]

  • Peptide Characterisation Methods and Impurity Detection. (2023). Oxford Global. [Link]

  • Boc-3,5-diiodo-L-tyrosine. PubChem. [Link]

  • Boc-3,5-diiodo-L-tyrosine. American Elements. [Link]

  • Thyroid Hormones | Synthesis. (2020). YouTube. [Link]

  • Computational studies and synthesis of 131iodine-labeled nocardiotide A analogs as a peptide-based theragnostic radiopharmaceutical ligand for cancer targeting SSTR2. (2024). National Institutes of Health. [Link]

  • Synthesis of Fmoc/Boc-3,5-diiodo-L-Tyr-OH. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Synthesizing Peptides with Boc-3,5-Diiodo-D-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

The incorporation of 3,5-diiodo-tyrosine into peptide sequences is a critical strategy in the development of novel therapeutics, radiolabeled diagnostic agents, and biochemical probes. The iodine atoms can significantly enhance biological activity and provide a handle for radiolabeling. However, the unique chemical properties of this modified amino acid present specific challenges during solid-phase peptide synthesis (SPPS), primarily concerning the stability of the carbon-iodine bonds. This guide provides in-depth technical support, troubleshooting advice, and detailed protocols to help researchers successfully synthesize peptides containing Boc-3,5-diiodo-D-tyrosine while minimizing side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of peptides containing Boc-3,5-diiodo-D-tyrosine.

Question 1: What is the most common side reaction when using Boc-3,5-diiodo-D-tyrosine and why does it occur?

Answer: The most prevalent and problematic side reaction is deiodination , the loss of one or both iodine atoms from the tyrosine ring. This typically occurs during the final cleavage step when the peptide is removed from the solid support using a strong acid, such as trifluoroacetic acid (TFA).[1][2]

The underlying cause of deiodination is the harsh acidic environment of the cleavage cocktail, which can protonate the aromatic ring, making it susceptible to electrophilic attack. More significantly, reactive carbocations are generated from the cleavage of acid-labile side-chain protecting groups (e.g., the tert-butyl cation from Boc or t-butyl ethers). These carbocations can act as electrophiles and attack the iodinated tyrosine ring, leading to the displacement of iodine. The electron-rich nature of the phenolic ring makes it a target for such electrophilic attack, which facilitates the cleavage of the carbon-iodine bond.[2]

Question 2: How can I effectively prevent deiodination during the final cleavage step?

Answer: The key to preventing deiodination is to efficiently trap the reactive carbocations generated during cleavage before they can react with the diiodotyrosine residue. This is achieved by using a carefully selected scavenger cocktail in the TFA cleavage mixture.[1][3]

Recommended Scavengers:

  • Triisopropylsilane (TIS): TIS is a highly effective carbocation scavenger. It reacts rapidly with carbocations to form stable and unreactive byproducts.

  • Water: Water can act as a scavenger for tert-butyl cations.[1]

  • Phenol: Phenol can also act as a scavenger and is often included in cleavage cocktails for peptides containing sensitive residues.[3]

  • 1,2-Ethanedithiol (EDT): While primarily used to protect tryptophan and methionine residues, EDT can also contribute to scavenging.[3]

A combination of these scavengers is generally more effective than a single one.

Question 3: What are the optimal coupling conditions for the sterically hindered Boc-3,5-diiodo-D-tyrosine?

Answer: Due to the bulky iodine atoms ortho to the phenolic hydroxyl group, Boc-3,5-diiodo-D-tyrosine is sterically hindered. This can lead to slower coupling kinetics and incomplete reactions if not addressed properly. To ensure efficient and complete coupling, the use of potent activation reagents is highly recommended.

Uronium/aminium-based coupling reagents are generally preferred over carbodiimides for sterically hindered amino acids due to their higher reactivity and lower risk of side reactions.[4][5][6]

Recommended Coupling Reagents for Boc-3,5-Diiodo-D-tyrosine:

Coupling ReagentClassKey Advantages
HATU Uronium/Aminium SaltExcellent for difficult couplings, fast reaction times, minimizes racemization.[4][6]
HBTU Uronium/Aminium SaltReliable and efficient for most applications, cost-effective.[4][5]
PyBOP Phosphonium SaltEfficient coupling with minimal side reactions.[5]

Double coupling (repeating the coupling step) may be necessary to drive the reaction to completion, especially if the preceding amino acid is also sterically hindered. Always monitor the coupling reaction's completeness using a qualitative method like the Kaiser (ninhydrin) test.[7]

Question 4: Are there any other potential side reactions I should be aware of besides deiodination?

Answer: While deiodination is the primary concern, other general side reactions inherent to SPPS can also occur, though they are not specific to diiodotyrosine. These include:

  • Aspartimide formation: If your sequence contains an Asp residue, it can cyclize to form an aspartimide, especially under basic conditions used for Fmoc deprotection.[8]

  • Pyroglutamate formation: An N-terminal Gln residue can cyclize to form pyroglutamate.[8]

  • Oxidation of sensitive residues: If your peptide contains Met or Cys, they can be oxidized during synthesis and cleavage.[3]

Careful selection of protecting groups and reaction conditions, as well as the use of appropriate scavengers in the cleavage cocktail, can help minimize these side reactions.

Question 5: How can I detect and characterize deiodination and other impurities in my final peptide product?

Answer: A combination of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) is essential for the analysis of your crude and purified peptide.[9][10][11]

  • RP-HPLC: Deiodination results in the formation of mono-iodinated and non-iodinated peptide species. These impurities will have different retention times on an RP-HPLC column compared to the desired di-iodinated peptide. Typically, the less hydrophobic, deiodinated peptides will elute earlier. A well-optimized HPLC method should be able to resolve these different species.[11]

  • Mass Spectrometry: MS is crucial for confirming the identity of the peaks observed in the HPLC chromatogram. The mass difference between the desired product and the impurities will correspond to the mass of one or two iodine atoms (approximately 126.9 Da each). For example, if your desired peptide has a mass of 'M', the mono-deiodinated impurity will have a mass of 'M - 126.9', and the fully deiodinated impurity will have a mass of 'M - 253.8'.[11][12]

Experimental Protocols

Protocol 1: Recommended Coupling Protocol for Boc-3,5-Diiodo-D-tyrosine using HATU

This protocol is designed for manual solid-phase peptide synthesis. Equivalents are based on the initial loading of the resin.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for at least 30 minutes. Drain the DCM.

  • Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin. Agitate for 1-2 minutes and drain.

    • Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).[7]

  • Neutralization:

    • Add a 10% (v/v) solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin. Agitate for 2 minutes.

    • Repeat the neutralization step one more time.

    • Wash the resin with DCM (3-5 times) to remove excess base.[7]

  • Activation and Coupling:

    • In a separate vessel, dissolve Boc-3,5-diiodo-D-tyrosine (3 equivalents) and HATU (2.9 equivalents) in N,N-dimethylformamide (DMF).

    • Add DIEA (6 equivalents) to the activation mixture and immediately add the solution to the neutralized resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.[4]

  • Monitoring and Washing:

    • Perform a Kaiser test to check for reaction completion. A negative result (yellow beads) indicates a complete reaction. If the test is positive, repeat the coupling step (double coupling).

    • Once the coupling is complete, wash the resin thoroughly with DMF (3 times) and DCM (3 times).

Protocol 2: Recommended Cleavage and Deprotection Protocol to Prevent Deiodination

This protocol utilizes a scavenger cocktail optimized to minimize deiodination.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum for at least 2 hours.

  • Prepare the Cleavage Cocktail: Prepare the following cleavage cocktail immediately before use. For every 100 mg of peptide-resin, use 2 mL of the cocktail.

    • Reagent B (modified):

      • Trifluoroacetic acid (TFA): 90%

      • Triisopropylsilane (TIS): 5%

      • Water: 5%

  • Cleavage Reaction:

    • Place the dried peptide-resin in a suitable reaction vessel.

    • Add the freshly prepared cleavage cocktail to the resin.

    • Gently agitate the mixture at room temperature for 2-3 hours.[3]

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and add cold diethyl ether (approximately 10 times the volume of the filtrate) to precipitate the crude peptide. A white precipitate should form.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet at least twice with cold diethyl ether to remove residual scavengers.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualizations

Workflow for Peptide Synthesis with Boc-3,5-Diiodo-D-tyrosine

SPPS_Workflow cluster_cycle Synthesis Cycle Deprotection Boc Deprotection (50% TFA in DCM) Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization 1. Coupling Coupling (Boc-AA, HATU, DIEA) Neutralization->Coupling 2. Wash_Cycle Washing (DMF, DCM) Coupling->Wash_Cycle 3. Wash_Cycle->Deprotection Repeat n times Final_Cleavage Final Cleavage (TFA/TIS/H2O) Wash_Cycle->Final_Cleavage Final Cycle Start Start: Swollen Resin Start->Deprotection Purification Purification (RP-HPLC) Final_Cleavage->Purification Analysis Analysis (HPLC, MS) Purification->Analysis End Final Peptide Analysis->End

Caption: General workflow for solid-phase peptide synthesis (SPPS) highlighting the key steps.

Mechanism of Deiodination Prevention

Deiodination_Prevention cluster_problem Problem: Deiodination cluster_solution Solution: Scavenging DiiodoTyr Diiodotyrosine Residue Deiodinated_Peptide Deiodinated Peptide DiiodoTyr->Deiodinated_Peptide Loss of I+ Carbocation Reactive Carbocation (R+) Carbocation->DiiodoTyr Attack Carbocation2 Reactive Carbocation (R+) Scavenger Scavenger (e.g., TIS) Carbocation2->Scavenger Trapping Trapped_Species Stable, Unreactive Species Scavenger->Trapped_Species

Caption: Mechanism of carbocation scavenging to prevent deiodination of tyrosine residues.

References

  • Semantic Scholar. (n.d.). Late‐Stage Functionalisation of Peptides on the Solid Phase by an Iodination‐Substitution Approach. [Link]

  • ResearchGate. (n.d.). The flow chart of peptide synthesis process. [Link]

  • PubMed. (1996). Side reactions in solid-phase peptide synthesis and their applications. [Link]

  • Wikipedia. (n.d.). Iodotyrosine deiodinase. [Link]

  • National Institutes of Health. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Khadse, S. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]

  • Researcher.Life. (1968). Deiodination of Diiodotyrosine by Cell-Free Systems. [Link]

  • PubMed. (1975). Free Diiodotyrosine Effects on Protein Iodination and Thyroid Hormone Synthesis Catalyzed by Thyroid Peroxidase. [Link]

  • National Institutes of Health. (2017). The Distribution and Mechanism of Iodotyrosine Deiodinase Defied Expectations. [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. [Link]

  • PubMed. (2001). Biochemical mechanisms of thyroid hormone deiodination. [Link]

  • ResearchGate. (n.d.). A flow diagram guiding the automatic construction and visual graph.... [Link]

  • Semantic Scholar. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. [Link]

  • Biotage. (n.d.). Streamline your peptide synthesis workflow. [Link]

  • Slideshare. (n.d.). Side Reactions in Peptide Synthesis: Solution and Solid phase synthesis. [Link]

  • Scribd. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. [Link]

  • Chad's Blog. (2021). Building diagrams using graphviz. [Link]

  • National Institutes of Health. (n.d.). Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control. [Link]

  • LabRulez LCMS. (n.d.). Characterization of Synthetic peptide drug and impurities using High-performance liquid chromatography (HPLC) and Liquid chromat. [Link]

  • ResearchGate. (n.d.). Impurity profiling quality control testing of synthetic peptides using liquid chromatography-photodiode array-fluorescence and liquid chromatography-electrospray ionization-mass spectrometry: The obestatin case. [Link]

  • Agilent. (2020). Analysis of a Synthetic Peptide and Its Impurities. [Link]

  • MDPI. (n.d.). Investigation of Impurities in Peptide Pools. [Link]

Sources

Technical Support Center: Troubleshooting Aggregation of Peptides Containing Boc-3,5-Diiodo-D-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges related to the synthesis and handling of peptides incorporating Boc-3,5-Diiodo-D-tyrosine. This guide provides in-depth, experience-driven advice for researchers, scientists, and drug development professionals encountering aggregation issues with this unique and highly hydrophobic unnatural amino acid.

Introduction: The Root of the Problem

The incorporation of Boc-3,5-Diiodo-D-tyrosine presents a significant challenge in peptide synthesis primarily due to its physicochemical properties. The two large iodine atoms render the tyrosine side chain exceptionally bulky and hydrophobic. This dramatically increases the tendency for peptide chains to aggregate via intermolecular forces, namely:

  • Hydrophobic Interactions: The diiodotyrosine side chains, along with other nonpolar residues, are driven together to minimize contact with polar solvents.

  • π-π Stacking: The electron-rich aromatic rings of the diiodotyrosine residues can stack on top of one another, further stabilizing intermolecular association.[1][2][3][4]

  • Steric Hindrance: The sheer bulk of the residue can impede efficient coupling reactions during synthesis and interfere with proper peptide folding post-synthesis.[5][6][7]

This aggregation can manifest at any stage—during solid-phase peptide synthesis (SPPS), upon cleavage from the resin, or during purification—leading to low yields, poor purity, and difficult handling. This guide is structured to provide solutions at each of these critical stages.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing Boc-3,5-Diiodo-D-tyrosine so difficult to synthesize compared to peptides with regular tyrosine? A1: The core issue is the extreme hydrophobicity and steric bulk conferred by the two iodine atoms on the tyrosine ring.[8][9] This leads to a high propensity for the growing peptide chains to aggregate on the solid support, a common issue with so-called "difficult sequences".[10][11][12][13] This on-resin aggregation can block reactive sites, leading to incomplete deprotection and coupling steps.[13][14][15]

Q2: I observe significant precipitation of my peptide after cleavage and ether precipitation. Is this normal? A2: While some precipitation is expected, peptides with diiodotyrosine are notoriously insoluble.[16] Iodination significantly decreases the solubility of peptides in aqueous solutions.[16] If the peptide is completely insoluble in standard HPLC solvents, it indicates severe aggregation that must be addressed with specialized protocols, which are detailed in the troubleshooting sections below.

Q3: Can I predict if my sequence will aggregate? A3: While no method is foolproof, sequences with multiple hydrophobic residues, especially β-branched amino acids (Val, Ile) and aromatic residues in proximity to the Boc-3,5-Diiodo-D-tyrosine, are at high risk of aggregation.[17] Any sequence longer than 10-15 amino acids containing this residue should be considered a "difficult sequence" by default.[13]

Q4: What is a "chaotropic agent" and how does it help? A4: A chaotropic agent is a substance that disrupts the hydrogen-bonding network of water.[18] This weakens the hydrophobic effect, which is a primary driver of peptide aggregation.[18][19] By disrupting these non-covalent interactions, agents like urea, guanidine HCl, or certain salts can help solubilize aggregated peptides and improve reaction efficiency.[14][19][20]

Visualizing the Problem: Aggregation Mechanisms

The following diagram illustrates the key intermolecular forces that drive the aggregation of peptides containing 3,5-Diiodo-tyrosine.

Key Drivers of Peptide Aggregation cluster_0 Peptide Chain 1 cluster_1 Peptide Chain 2 P1 ---[Hydrophobic Residue]--- I_Tyr1 ---[Diiodo-Tyr]--- P3 ---[Hydrophobic Residue]--- P1->P3 Hydrophobic Interaction P2 ---[Hydrophobic Residue]--- I_Tyr2 ---[Diiodo-Tyr]--- I_Tyr1->I_Tyr2 π-π Stacking P4 ---[Hydrophobic Residue]--- P2->P4 Hydrophobic Interaction

Caption: Intermolecular forces causing peptide aggregation.

Troubleshooting Guide: A Stage-by-Stage Approach

This section provides specific, actionable solutions for problems encountered during the key phases of working with your peptide.

Stage 1: Solid-Phase Peptide Synthesis (SPPS)

Problem: Incomplete coupling or deprotection, indicated by positive Kaiser tests or poor analytical traces of test cleavages. This is often due to on-resin aggregation.[12][14]

Start Positive Kaiser Test (Incomplete Coupling) Step1 Strategy 1: Modify Solvents & Conditions Start->Step1 Step2 Strategy 2: Use Chaotropic Agents Step1->Step2 If aggregation persists Result Negative Kaiser Test (Successful Coupling) Step1->Result If successful Step3 Strategy 3: Incorporate Backbone Protection Step2->Step3 If aggregation persists Step2->Result If successful Step4 Strategy 4: Optimize Resin Step3->Step4 For very difficult sequences Step3->Result If successful Step4->Result If successful

Caption: Troubleshooting workflow for SPPS coupling issues.

Solution 1: Optimize Solvents and Coupling Conditions

  • Rationale: Standard solvents like DMF may not be sufficient to solvate the growing, hydrophobic peptide chain. Enhancing solvent polarity and reaction temperature can disrupt aggregation.

  • Protocol:

    • Switch to NMP: Replace N,N-Dimethylformamide (DMF) with N-Methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregating peptides.[14]

    • Add DMSO: Use a solvent mixture of 25% Dimethyl sulfoxide (DMSO) in NMP to further disrupt secondary structures.[14]

    • Elevated Temperature: Increase the coupling temperature to 50-60°C. This can be done with a heated shaker or, more effectively, using a microwave peptide synthesizer.[14]

    • Use Stronger Coupling Reagents: Switch to more potent coupling reagents like HATU or HBTU, which can overcome the steric hindrance of the diiodo-tyrosine residue.[5]

Solution 2: Introduce Chaotropic Salts

  • Rationale: Chaotropic salts directly interfere with the hydrogen bond networks that stabilize aggregates.[18]

  • Protocol:

    • Prepare a 0.8 M solution of LiCl or NaClO₄ in DMF or NMP.[15]

    • Before the coupling step, wash the resin twice with this solution.[15]

    • Alternatively, the chaotropic salt can be added directly to the coupling mixture.[14][15] Caution: Ensure compatibility with your coupling reagents.

Solution 3: Utilize Backbone Protection Strategies

  • Rationale: For extremely difficult sequences, aggregation can be prevented by reversibly modifying the peptide backbone itself, which physically prevents the formation of inter-chain hydrogen bonds.

  • Protocol:

    • Pseudoproline Dipeptides: If your sequence contains a Ser or Thr residue, incorporate it as a pseudoproline dipeptide. This introduces a "kink" that disrupts β-sheet formation.[14][15]

    • Hmb/Dmb Protection: Insert a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acid every 6-7 residues.[14] These groups are cleaved during the final TFA treatment.[15]

StrategyPrincipleWhen to Use
Solvent/Temp Change Improves solvation of peptide-resin complex.[14]First-line approach for moderate aggregation.
Chaotropic Salts Disrupts intermolecular hydrogen bonds.[14][15]When solvent changes are insufficient.
Backbone Protection Physically prevents β-sheet formation.[14]For long or known "difficult sequences".
Stage 2: Cleavage and Deprotection

Problem: The peptide precipitates out of the TFA cleavage cocktail or fails to fully deprotect, leading to multiple side products.

Solution 1: Optimize the Cleavage Cocktail

  • Rationale: The standard Reagent K or Reagent B may not be sufficient to keep the highly hydrophobic peptide in solution or effectively scavenge reactive species.

  • Protocol:

    • Increase Scavenger Concentration: For peptides containing Boc-3,5-Diiodo-D-tyrosine, reactive carbocations are a major concern. Use a robust scavenger cocktail. A good starting point is "Reagent B".[21][22]

    • Perform a Test Cleavage: Before committing the entire batch, cleave a small amount of resin (5-10 mg) for 2-3 hours at room temperature. Analyze the supernatant by HPLC-MS to check for peptide solubility and purity.

    • Direct Solubilization: If precipitation is observed in the TFA, attempt to directly dissolve a small aliquot in a strong organic solvent like hexafluoroisopropanol (HFIP) before HPLC analysis.

Cleavage Cocktail ComponentPurpose & RationaleRecommended % (v/v)
Trifluoroacetic Acid (TFA) Cleaves peptide from resin and removes side-chain protecting groups.[21]88 - 95%
Triisopropylsilane (TIS) Scavenges carbocations, particularly from trityl and Boc groups.[22]2 - 5%
Water Acts as a scavenger and aids in the hydrolysis of protecting groups.[21]2 - 5%
Phenol Acts as a scavenger, particularly useful for protecting tyrosine and tryptophan.[22]5%
1,2-Ethanedithiol (EDT) Scavenger for trityl groups and helps keep Cysteine residues reduced.[23]2.5% (if Cys is present)
Stage 3: Purification and Handling

Problem: The crude peptide is insoluble in standard HPLC mobile phases (Water/Acetonitrile with 0.1% TFA), leading to column clogging, poor peak shape, or complete sample loss.[24]

Solution 1: Employ Chaotropic Agents and Organic Modifiers

  • Rationale: To purify an aggregated peptide, you must first get it into solution. This often requires aggressive solubilization protocols that go beyond standard reverse-phase chromatography conditions.

  • Protocol:

    • Initial Solubility Test: Test the solubility of the crude peptide in a range of solvents:

      • 6-8 M Guanidine HCl

      • 6-8 M Urea

      • 50% Acetic Acid

      • Hexafluoroisopropanol (HFIP)

    • Guanidine-Based Loading: If the peptide is soluble in Guanidine HCl, dissolve the entire crude sample in a minimal volume of 6 M Guanidine HCl. Filter the solution and inject it directly onto the HPLC column. The high salt concentration will cause the peptide to crash onto the head of the column, after which the gradient can proceed normally.

    • Formic Acid Mobile Phase: Replace 0.1% TFA with 0.1% Formic Acid in the mobile phase. Formic acid can sometimes improve the solubility and peak shape of hydrophobic peptides.

    • Alternative Organic Modifiers: If acetonitrile is not effective, try using isopropanol or n-propanol as the organic modifier in your mobile phase, as they have different selectivities and can improve solubility for very hydrophobic compounds.

Solution 2: Adjusting HPLC Conditions

  • Rationale: Standard HPLC gradients and temperatures may not be sufficient to elute a highly aggregated or hydrophobic peptide.

  • Protocol:

    • Elevated Temperature: Increase the column temperature to 60-80°C. This reduces solvent viscosity and can significantly improve peak shape and recovery by disrupting hydrophobic interactions.

    • Shallow Gradient: Use a very shallow gradient (e.g., 0.2-0.5% organic modifier per minute) to improve the resolution of closely eluting species and aggregation states.[25]

References

  • Beyermann, M., & Coin, I. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Available from: [Link]

  • Coin, I., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available from: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]

  • Tickler, A. K., & Wade, J. D. (2007). Overview of Solid Phase Synthesis of Difficult Peptide Sequences. ResearchGate. Available from: [Link]

  • Quibell, M., & Johnson, T. (n.d.). Difficult peptides. Oxford Academic. Available from: [Link]

  • Brega, M., et al. (2022). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. ACS Biomaterials Science & Engineering. Available from: [Link]

  • Malinao, M. C., & Rivera, B. (n.d.). Comparison of Chaotropic Reagents in Peptide Mapping Workflows. Phenomenex. Available from: [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Wikipedia. Available from: [Link]

  • Venditti, V., et al. (2012). An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media. Journal of Biomolecular NMR. Available from: [Link]

  • G-Biosciences. (2016). Using Chaotropic Extraction Buffers to Preserve the Native Charge of Protein. G-Biosciences. Available from: [Link]

  • Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Aapptec Peptides. Available from: [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Aapptec Peptides. Available from: [Link]

  • Isidro-Llobet, A., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology. Available from: [Link]

  • Fields, G. B. (2005). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Available from: [Link]

  • St. Amant, A. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. Available from: [Link]

  • Wikipedia. (n.d.). Chaotropic agent. Wikipedia. Available from: [Link]

  • Pretze, M., et al. (2021). Late-stage labeling of diverse peptides and proteins with iodine-125. Journal of Labelled Compounds and Radiopharmaceuticals. Available from: [Link]

  • Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science. Available from: [Link]

  • Desbuquois, B., & Aurbach, G. D. (1972). Effects of iodination on the distribution of peptide hormones in aqueous two-phase polymer systems. Biochemical Journal. Available from: [Link]

  • Brega, M., et al. (2022). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. ACS Biomaterials Science & Engineering. Available from: [Link]

  • Zarybnicky, T., et al. (2012). Tryptophan and tyrosine are the main aromatic residues involved into π -stacking. ResearchGate. Available from: [Link]

  • Lazen, B. N., et al. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. Organic Letters. Available from: [Link]

  • Albericio, F., et al. (2015). Cleavage of synthetic peptides. Google Patents.
  • J. W. Dolan. (n.d.). HPLC Troubleshooting Guide. Available from: [Link]

  • Ball, L., et al. (2022). Tyrosine bioconjugation with hypervalent iodine. Chemical Science. Available from: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Solutions for Proteins and Peptides. Phenomenex. Available from: [Link]

  • PubChem. (n.d.). Boc-3,5-diiodo-L-tyrosine. PubChem. Available from: [Link]

  • Chromatography Forum. (2006). Peptide problem. Chromatography Forum. Available from: [Link]

  • Li, J., et al. (2018). Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis. Advanced Materials. Available from: [Link]

  • Buchanan, L. E., et al. (2013). Evidence of π-stacking Interactions in the Self-Assembly of hIAPP22–29. Journal of the American Chemical Society. Available from: [Link]

  • Wang, W., et al. (2023). Fabrication and Characterization of π-π Stacking Peptide-Contained Double Network Hydrogels. ACS Biomaterials Science & Engineering. Available from: [Link]

  • jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. Available from: [Link]

  • Ryan, S. E., et al. (1998). Cation–π interactions studied in a model coiled-coil peptide. Protein Science. Available from: [Link]

Sources

Technical Support Center: Enhancing Yields of Peptides with Multiple Boc-3,5-Diiodo-D-tyrosine Residues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for scientists and researchers navigating the complexities of synthesizing peptides incorporating multiple Boc-3,5-Diiodo-D-tyrosine residues. The inclusion of this sterically demanding and electronically modified amino acid presents unique challenges in solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these obstacles and improve the yield and purity of your target peptides.

Introduction: The Challenge of Incorporating Multiple Boc-3,5-Diiodo-D-tyrosine Residues

The synthesis of peptides containing multiple Boc-3,5-Diiodo-D-tyrosine units is a formidable task. The bulky diiodo-substituted phenyl ring introduces significant steric hindrance, which can dramatically slow down reaction kinetics for both coupling and deprotection steps.[1] This often leads to incomplete reactions, resulting in deletion sequences and a complex crude product mixture that is difficult to purify.[2] Furthermore, the presence of multiple large, hydrophobic iodinated tyrosine residues can increase the propensity for peptide aggregation on the solid support, further impeding synthetic efficiency.[3][4][5]

This guide is structured to address these specific challenges head-on, providing you with the technical insights and practical solutions needed for success.

Frequently Asked Questions (FAQs)

Q1: Why are my coupling reactions for Boc-3,5-Diiodo-D-tyrosine so slow and often incomplete?

A1: The primary reason is the severe steric hindrance imposed by the two iodine atoms ortho to the phenolic hydroxyl group and the bulky Boc protecting group on the N-terminus. This steric bulk makes it difficult for the activated carboxyl group of the incoming diiodotyrosine to approach the free amine of the resin-bound peptide chain. Standard coupling reagents may not be sufficiently reactive to overcome this hindrance.[1][6]

Q2: I'm observing a significant number of deletion sequences lacking the diiodotyrosine residue. What is the likely cause?

A2: This is a direct consequence of incomplete coupling. If the coupling of Boc-3,5-Diiodo-D-tyrosine is not driven to completion, the subsequent amino acid in the sequence will couple to the unreacted N-terminus of the peptide chain, leading to a deletion of the intended diiodotyrosine residue. Inefficient deprotection of the preceding amino acid can also contribute to this problem.

Q3: My peptide is showing poor solubility after cleavage from the resin. Is this related to the multiple diiodotyrosine residues?

A3: Yes, it is highly likely. The large, hydrophobic nature of the diiodotyrosine side chains can lead to strong intermolecular interactions, causing the peptide to aggregate and precipitate.[3][4] This issue is often exacerbated as the number of diiodotyrosine residues increases.

Q4: Can the Boc deprotection step be problematic when multiple Boc-3,5-Diiodo-D-tyrosine residues are present?

A4: While the Boc group is generally removed under standard acidic conditions (e.g., 50% TFA in DCM), repeated exposure to strong acid can potentially lead to side reactions, especially with sensitive residues in the sequence.[7][8] More importantly, if peptide aggregation is occurring, the deprotection reagent may not efficiently access all the Boc groups, leading to incomplete deprotection and truncated sequences.[5]

Q5: Are there any specific side reactions I should be aware of when working with iodinated tyrosine?

A5: Besides the common side reactions in peptide synthesis, the electron-rich nature of the diiodophenol ring can make it susceptible to electrophilic attack.[9][10] During Boc deprotection, the generated tert-butyl cations can potentially alkylate the tyrosine ring, although this is less common with the di-iodinated version due to steric shielding.[7] It is crucial to use scavengers during cleavage to prevent such side reactions.[8]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common problems encountered during the synthesis of peptides with multiple Boc-3,5-Diiodo-D-tyrosine residues.

Problem Potential Cause(s) Recommended Solutions & Explanations
Low Coupling Efficiency / Deletion Sequences 1. Steric Hindrance: The bulky nature of Boc-3,5-Diiodo-D-tyrosine impedes the coupling reaction.[1] 2. Inefficient Coupling Reagent: Standard reagents like DCC/HOBt may not be potent enough. 3. Peptide Aggregation: On-resin aggregation can block reactive sites.[5]1. Utilize High-Potency Coupling Reagents: Employ aminium/uronium or phosphonium salt-based reagents known for their effectiveness with sterically hindered amino acids. Examples include HATU, HBTU, HCTU, or PyBOP.[1][11][12] These reagents form highly reactive esters that can overcome steric barriers. 2. Increase Reagent Concentration and Equivalents: Use a higher concentration of the amino acid and coupling reagents (e.g., 0.5 M) and increase the equivalents (3-5 fold excess) to drive the reaction forward.[13] 3. Perform a Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of activated Boc-3,5-Diiodo-D-tyrosine to ensure maximum incorporation.[13] 4. Extend Coupling Time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight). Monitor the reaction using a qualitative test like the Kaiser test.
Peptide Aggregation on Resin 1. Hydrophobic Interactions: Multiple diiodotyrosine residues increase the hydrophobicity of the peptide chain, promoting self-association through π-π stacking and other non-covalent interactions.[3][14] 2. Secondary Structure Formation: The growing peptide chain can adopt secondary structures that favor aggregation.1. Switch to a "Difficult Sequence" Resin: Use a low-substitution resin or a resin with a polyethylene glycol (PEG) linker (e.g., TentaGel) to increase the distance between peptide chains and reduce aggregation.[5] 2. Employ Chaotropic Agents: In cases of severe aggregation, washing the resin with a solution containing chaotropic salts like LiCl or KSCN before coupling can help disrupt secondary structures.[5] 3. Incorporate Backbone Protection: Consider using pseudoproline dipeptides or other backbone protection strategies at strategic locations in the peptide sequence to disrupt aggregation.
Incomplete Boc Deprotection 1. Peptide Aggregation: Similar to coupling, aggregation can hinder the access of the TFA deprotection solution to the N-terminal Boc group.[5] 2. Insufficient Deprotection Time: Standard deprotection times may not be sufficient for aggregated sequences.1. Increase Deprotection Time: Extend the duration of the TFA treatment (e.g., 30-45 minutes).[2] 2. Improve Resin Swelling: Ensure the resin is well-swollen in DCM before adding the TFA solution to maximize reagent accessibility.[2] 3. Agitate Vigorously: Continuous and efficient mixing during deprotection is crucial.
Poor Crude Peptide Purity and Difficult Purification 1. Accumulation of Deletion and Truncated Sequences: A direct result of inefficient coupling and deprotection steps. 2. Co-elution with Impurities: The hydrophobicity of the target peptide can cause it to co-elute with similarly hydrophobic failure sequences during RP-HPLC.[15]1. Optimize Synthesis Parameters: Address the root causes of low coupling and deprotection efficiency as outlined above. 2. Capping of Unreacted Amines: After the coupling step for Boc-3,5-Diiodo-D-tyrosine, cap any unreacted free amines with acetic anhydride. This will terminate the extension of deletion sequences, making them easier to separate during purification.[2] 3. Optimize RP-HPLC Conditions: Use a shallow gradient during RP-HPLC to improve the resolution between the target peptide and closely eluting impurities.[16][17] Consider using a different stationary phase (e.g., C8 or C4 for very hydrophobic peptides) or alternative mobile phase modifiers.[16]

Experimental Protocols

Protocol 1: Optimized Coupling of Boc-3,5-Diiodo-D-tyrosine

This protocol is designed to maximize the coupling efficiency of the sterically hindered Boc-3,5-Diiodo-D-tyrosine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-3,5-Diiodo-D-tyrosine (3-5 equivalents)

  • HATU (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.

  • Pre-activation of Amino Acid: In a separate vessel, dissolve Boc-3,5-Diiodo-D-tyrosine and HATU in DMF. Add DIEA and allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution should change color.

  • Coupling Reaction: Drain the DMF from the resin and add the pre-activated amino acid solution. Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • (Optional but Recommended) Double Coupling: If the Kaiser test is positive or for critical positions, repeat steps 2-5.

  • (Optional) Capping: If unreacted amines persist, treat the resin with a solution of 10% acetic anhydride and 10% DIEA in DMF for 30 minutes to cap the failure sequences.

Protocol 2: Boc Deprotection for Aggregation-Prone Sequences

This protocol is adapted for sequences that may be prone to aggregation.

Materials:

  • Peptide-resin with an N-terminal Boc group

  • 50% Trifluoroacetic acid (TFA) in DCM (v/v)

  • DCM

  • 10% DIEA in DMF (v/v)

Procedure:

  • Resin Swelling: Wash the resin with DCM (3 times) and allow it to swell in DCM for 15-20 minutes.

  • Pre-wash: Drain the DCM and add the 50% TFA/DCM solution. Agitate for 1-2 minutes and drain.[8]

  • Deprotection: Add a fresh portion of 50% TFA/DCM and agitate for 30-45 minutes.

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (5-6 times) to remove all residual acid.

  • Neutralization: Wash the resin with 10% DIEA in DMF (2 times, 2 minutes each) to neutralize the N-terminal ammonium salt.[2][7]

  • Final Washing: Wash the resin with DMF (3 times) to prepare for the next coupling step.

Visualizing the Workflow

Diagram 1: Iterative SPPS Cycle for Incorporating Boc-3,5-Diiodo-D-tyrosine

SPPS_Cycle cluster_deprotection Boc Deprotection cluster_neutralization Neutralization cluster_coupling Coupling (Optimized) Deprotect 1. Treat with 50% TFA/DCM (30-45 min) Wash_DCM 2. Wash with DCM Deprotect->Wash_DCM Neutralize 3. Treat with 10% DIEA/DMF Wash_DCM->Neutralize Wash_DMF_1 4. Wash with DMF Neutralize->Wash_DMF_1 Couple 5. Add pre-activated Boc-3,5-Diiodo-D-tyrosine + HATU/DIEA (2-4 h) Wash_DMF_1->Couple Kaiser_Test Kaiser Test Couple->Kaiser_Test Wash_DMF_2 6. Wash with DMF/DCM End Peptide-Resin + 1 Residue (Ready for next cycle) Wash_DMF_2->End Start Peptide-Resin (N-Boc) Start->Deprotect Kaiser_Test->Couple Positive (Double Couple) Kaiser_Test->Wash_DMF_2 Negative

Caption: Optimized SPPS cycle for incorporating sterically hindered amino acids.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Use of Boc-D-Tyr(Me)-OH in Solid-Phase Peptide Synthesis.
  • BenchChem. (n.d.). A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids.
  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Kaur, A., et al. (2022). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. ACS Biomaterials Science & Engineering.
  • PubMed. (2006). Synthesis of orthogonally protected biaryl amino acid derivatives.
  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
  • PubMed Central. (n.d.). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy.
  • BenchChem. (n.d.). Application Notes and Protocols: O-Methyl-D-tyrosine in Peptide Synthesis.
  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • PubMed. (2022). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences.
  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • ResearchGate. (2018). Side reactions in peptide synthesis: An overview.
  • PubMed Central. (n.d.). Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis.
  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
  • YMC America. (n.d.). Strategic peptide purification.
  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Stereochemistry in Action: Comparing Boc-3,5-Diiodo-D-tyrosine and Boc-3,5-Diiodo-L-tyrosine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of peptide synthesis, the choice of each building block is a critical decision that dictates the final properties and function of the molecule. Beyond the sequence itself, the stereochemistry of each amino acid plays a pivotal role. This guide provides an in-depth comparison of two powerful yet distinct building blocks: Boc-3,5-Diiodo-D-tyrosine and its naturally occurring enantiomer, Boc-3,5-Diiodo-L-tyrosine.

The iodinated tyrosine residue is of immense value in peptide research and drug development. The two iodine atoms on the phenolic ring serve as heavy atoms for crystallographic phasing, and more importantly, they provide sites for radioiodination, creating essential tools for receptor binding assays, in vivo imaging, and targeted radionuclide therapy.[1][2][3] However, the decision to use the D- or L-isomer extends beyond the functionality of the iodinated side chain; it fundamentally alters the peptide's structure, stability, and biological interactions. This guide will explore the causality behind choosing one isomer over the other, supported by established principles and experimental workflows.

The Foundation: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Both Boc-3,5-Diiodo-D-tyrosine and its L-counterpart are designed for use in the classical Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy of solid-phase peptide synthesis (SPPS).[4][5] From a purely chemical standpoint, the incorporation of either isomer into a growing peptide chain follows the same mechanistic pathway. The Boc group protects the α-amino terminus, which is removed using a moderately strong acid like trifluoroacetic acid (TFA), and the free amine is then coupled to the activated carboxyl group of the next amino acid in the sequence.[6][7]

The stereochemistry at the α-carbon does not influence the reactivity of the functional groups involved in peptide bond formation. Therefore, the coupling efficiency, deprotection kinetics, and overall synthesis cycle are, in principle, identical for both isomers. The choice between them is not based on the ease of synthesis but on the desired downstream characteristics of the final peptide.

Experimental Protocol 1: General Procedure for Boc-SPPS Incorporation

This protocol outlines the standard cycle for incorporating either Boc-3,5-Diiodo-D-tyrosine or Boc-3,5-Diiodo-L-tyrosine into a peptide sequence on a solid support (e.g., MBHA resin).

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a 50% solution of TFA in DCM for 2 minutes (pre-wash).[7]

    • Drain and treat with 50% TFA/DCM for 20-30 minutes to remove the N-terminal Boc group.[6]

    • Wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (1x), followed by DCM (3x) to remove residual TFA.

  • Neutralization:

    • Neutralize the resulting TFA salt by treating the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 2-5 minutes (2x).[8]

    • Wash the resin with DCM (5x) to remove excess base.

  • Amino Acid Coupling:

    • Dissolve Boc-3,5-Diiodo-D/L-tyrosine (3 equivalents) and a coupling agent like HBTU (3 equivalents) in N,N-Dimethylformamide (DMF).

    • Add DIEA (6 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor coupling completion with a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.[9]

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the sequence.

Start Start with Peptide-Resin (N-terminally Boc-protected) Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Couple next Boc-AA (HBTU/DIEA in DMF) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 End Repeat Cycle or Proceed to Final Cleavage Wash3->End

Caption: Standard Boc-SPPS workflow for amino acid incorporation.

The Structural Divide: Impact on Peptide Conformation

The profound difference between the D- and L-isomers emerges once the peptide is cleaved from the resin and folds into its three-dimensional structure.

  • Boc-3,5-Diiodo-L-tyrosine: As a derivative of a natural proteinogenic amino acid, its incorporation is consistent with the formation of standard secondary structures like α-helices and β-sheets.[10][11] The peptide backbone adopts torsion angles (phi, psi) that are energetically favorable for L-amino acids, allowing it to integrate seamlessly into naturally occurring structural motifs.

  • Boc-3,5-Diiodo-D-tyrosine: The introduction of a D-amino acid is a significant structural perturbation.[12] Proteases and receptors in biological systems have evolved to recognize the specific stereochemistry of L-amino acids.[13][14] A D-amino acid forces the local peptide backbone into a different conformational space. This can disrupt or break α-helices and β-sheets.[15] However, this disruption is not merely chaotic; it can be strategically employed to induce specific structures, most notably β-turns, which are crucial for the folding and activity of many peptides.[12][16]

The choice, therefore, is a choice of conformational intent. Use the L-isomer to maintain or mimic a known natural structure. Use the D-isomer to introduce a specific turn, break a regular structure, or explore novel conformations that are inaccessible to all-L peptides.

cluster_L Peptide with L-Isomer cluster_D Peptide with D-Isomer L1 L-AA L2 L-AA L1->L2 α-Helix / β-Sheet L3 L-DiiodoTyr L2->L3 α-Helix / β-Sheet L4 L-AA L3->L4 α-Helix / β-Sheet D1 L-AA D2 L-AA D1->D2 D3 D-DiiodoTyr D2->D3 D4 L-AA D2->D4 β-Turn Induced D3->D4

Caption: Impact of D- vs. L-isomer on peptide secondary structure.

The Stability Imperative: Resistance to Enzymatic Degradation

One of the most significant advantages of incorporating D-amino acids is the dramatic increase in the peptide's resistance to proteolysis.[12][17]

  • L-Peptides: Peptides composed entirely of L-amino acids are the natural substrates for proteases and are rapidly degraded in biological environments like serum. This short half-life is a major hurdle for the therapeutic development of peptides.[18]

  • D-Amino Acid-Containing Peptides: Proteases are highly stereospecific enzymes. Their active sites are exquisitely shaped to bind and cleave peptide bonds flanked by L-amino acids.[13][19] When a protease encounters a D-amino acid, the incorrect stereochemistry creates a steric hindrance that prevents the peptide from fitting into the active site.[12][20] This renders the adjacent peptide bonds resistant to cleavage, significantly extending the peptide's biological half-life.[21][22]

Therefore, the L-isomer is suitable for applications where rapid clearance is desired or in in vitro systems lacking proteases. The D-isomer is the clear choice for developing peptide-based therapeutics intended for in vivo use, where prolonged stability and circulation time are paramount.

Table 1: Comparative Data on Peptide Stability
FeaturePeptide with Boc-3,5-Diiodo-L-tyrosinePeptide with Boc-3,5-Diiodo-D-tyrosineRationale
Susceptibility to Proteases HighVery LowProteases are stereospecific for L-amino acids.[13][19]
Estimated Half-life in Serum Minutes to hoursHours to daysD-amino acid incorporation prevents enzymatic cleavage.[12][21]
Primary Use Case In vitro assays, mimicking natural ligandsIn vivo therapeutics, long-acting diagnosticsStability is key for in vivo efficacy.
Experimental Protocol 2: Comparative Proteolytic Stability Assay
  • Peptide Preparation: Synthesize two versions of a model peptide (e.g., a hexapeptide), one containing L-diiodotyrosine and the other D-diiodotyrosine. Purify both to >95% by HPLC and accurately determine their concentrations.

  • Incubation: Incubate each peptide at a final concentration of 1 mg/mL in 90% human serum at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the enzymatic activity by adding an equal volume of 10% trichloroacetic acid (TCA) to precipitate serum proteins.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant containing the peptide fragments.

  • Analysis: Analyze the supernatant by reverse-phase HPLC (RP-HPLC). Quantify the area of the peak corresponding to the intact, full-length peptide.

  • Data Interpretation: Plot the percentage of intact peptide remaining versus time for both the L- and D-containing peptides to determine their respective degradation rates and half-lives.

The Final Hurdle: Receptor Binding and Biological Activity

The ultimate function of most peptides is to bind to a biological receptor. This interaction is governed by the precise three-dimensional complementarity between the peptide (the ligand) and the receptor's binding pocket.

  • L-Isomer for Mimicry: If the goal is to mimic a natural peptide that binds to a specific receptor, the L-isomer is the logical choice. The resulting peptide will adopt a conformation similar to the native ligand, preserving the correct orientation of the side chains required for recognition and binding.

  • D-Isomer for Novelty and Modulation: Replacing an L-amino acid with a D-isomer alters the peptide's conformation and changes the spatial orientation of its side chain.[23] This almost always has a dramatic effect on receptor binding. The affinity may be completely abolished, significantly reduced, or, in some cases, altered in unexpected ways. For instance, an agonist peptide might be converted into an antagonist. This makes the D-isomer a powerful tool for structure-activity relationship (SAR) studies and for creating peptidomimetics with novel pharmacological profiles.[12]

cluster_L L-Peptide Binding cluster_D D-Peptide Mismatch Receptor_L Receptor Peptide_L L-Peptide Peptide_L->Receptor_L High Affinity Binding Receptor_D Receptor Peptide_D D-Peptide Peptide_D->Receptor_D Steric Hindrance No Binding

Caption: Stereospecificity of peptide-receptor interactions.

Summary and Recommendations

The decision between using Boc-3,5-Diiodo-D-tyrosine and Boc-3,5-Diiodo-L-tyrosine is a strategic one, driven entirely by the research objective. Neither is inherently superior; they are tools for different purposes.

Table 2: At-a-Glance Comparison and Use Cases
ParameterBoc-3,5-Diiodo-L-tyrosineBoc-3,5-Diiodo-D-tyrosine
Stereochemistry Natural (L) configurationUnnatural (D) configuration
Peptide Structure Promotes native α-helices/β-sheetsDisrupts native structures; can induce β-turns
Enzymatic Stability Low (susceptible to proteases)High (resistant to proteases)
Receptor Binding Mimics natural ligand interactionsAlters binding; useful for SAR and creating novel analogs
Primary Application Probes for studying natural systems; in vitro toolsDevelopment of long-lasting peptide therapeutics and diagnostics

Choose Boc-3,5-Diiodo-L-tyrosine when:

  • You are mimicking a known, naturally occurring peptide sequence.

  • The goal is to study a natural protein-protein or peptide-receptor interaction.

  • The experiment is performed in a controlled in vitro environment where proteolytic degradation is not a concern.

Choose Boc-3,5-Diiodo-D-tyrosine when:

  • The primary goal is to create a peptide with a long biological half-life for in vivo applications.[12][17]

  • You are intentionally disrupting a native structure to probe its function.

  • The objective is to perform a structure-activity relationship scan to create novel peptidomimetics with altered binding properties.[16]

By understanding the fundamental impact of stereochemistry on peptide structure, stability, and function, researchers can leverage these powerful iodinated amino acids to design and synthesize peptides precisely tailored to their scientific goals.

References

  • The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central. Available at: [Link]

  • Boc / Bzl Solid Phase Synthesis. Sunresin. Available at: [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]

  • Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. MDPI. Available at: [Link]

  • Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. PubMed Central. Available at: [Link]

  • Boc Protected Compounds. Hebei Boze Chemical Co., Ltd. Available at: [Link]

  • Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. National Institutes of Health. Available at: [Link]

  • The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. PubMed Central. Available at: [Link]

  • Synthesis of Fmoc/Boc‐3,5‐diiodo‐L‐ Tyr‐OH. ResearchGate. Available at: [Link]

  • Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. National Institutes of Health. Available at: [Link]

  • The Design, Synthesis and Application of Stereochemical and Directional Peptide Isomers: A Critical Review. Bentham Science. Available at: [Link]

  • In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. PubMed Central. Available at: [Link]

  • Peptide Bond: Definition, Formation, Structure & Types. Aakash Institute. Available at: [Link]

  • The Use of d-Amino Acids for Peptide Self-assembled Systems. Royal Society of Chemistry. Available at: [Link]

  • Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. National Institutes of Health. Available at: [Link]

  • Radical Directed Dissociation for Facile Identification of Iodo-Tyrosine Residues using ESI-MS. PubMed Central. Available at: [Link]

  • A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Springer. Available at: [Link]

  • The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. VIVO. Available at: [Link]

  • D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. PubMed Central. Available at: [Link]

  • Chemistry of peptide synthesis. Taylor & Francis. Available at: [Link]

  • Late-stage labeling of diverse peptides and proteins with iodine-125. PubMed Central. Available at: [Link]

  • Introduction to Peptide Synthesis. Master Organic Chemistry. Available at: [Link]

  • Iodinated Diketopiperazines: Synthesis and Biological Evaluation of Iodinated Analogues of Cyclo(L‐Tyrosine‐L‐Tyrosine) Peptides. ResearchGate. Available at: [Link]

  • Peptide synthesis. Wikipedia. Available at: [Link]

  • Boc-3,5-diiodo-L-tyrosine. PubChem. Available at: [Link]

  • Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. Wiley Online Library. Available at: [Link]

  • Single Amino Acid Substitution in the Vicinity of a Receptor-Binding Domain Changes Protein–Peptide Binding Affinity. National Institutes of Health. Available at: [Link]

  • What are L- and D- Amino Acids?. JPT Peptide Technologies. Available at: [Link]

  • Radioiodine labeling scheme for tyrosine residue in peptides and proteins. ResearchGate. Available at: [Link]

  • L/D-Amino Acids: Differences and Importance. BioPharmaSpec. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]

Sources

A Comparative Guide to Halogenated Tyrosine Derivatives in Peptide Design: Spotlight on Boc-3,5-Diiodo-D-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical Twenty

In the landscape of peptide-based drug discovery and chemical biology, the strategic incorporation of non-proteinogenic amino acids is a cornerstone of innovation. Halogenated tyrosine derivatives, in particular, offer a powerful toolkit for modulating the physicochemical and biological properties of peptides. The introduction of halogen atoms—such as chlorine, bromine, or iodine—onto the phenolic ring of tyrosine can profoundly influence a peptide's conformation, stability, binding affinity, and metabolic fate.[1][2] This guide provides an in-depth comparison of various halogenated tyrosine derivatives, with a special focus on the unique advantages of Boc-3,5-Diiodo-D-tyrosine for researchers, chemists, and drug development professionals. We will move beyond simple protocols to explore the causal relationships behind experimental choices, empowering you to make informed decisions in your peptide design strategy.

The Halogen Effect: A Subtle Change with Profound Consequences

Halogenation is more than a simple substitution; it's a strategic modification that leverages the unique properties of each halogen atom. The effects can be broadly categorized by the nature of the halogen, the degree of substitution, and the stereochemistry of the amino acid.

  • Chlorine and Bromine: These halogens are smaller and less polarizable than iodine. Their incorporation can enhance metabolic stability and alter electronic properties, which can be useful for probing protein-protein interactions or developing therapeutic peptides with improved pharmacokinetics.[1][3]

  • Iodine: The large, polarizable nature of iodine introduces significant steric bulk and the potential for halogen bonding—a non-covalent interaction that can stabilize peptide conformations.[4][5] This is particularly valuable in designing constrained peptides with higher binding affinities. Furthermore, the availability of radioactive iodine isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I) makes iodinated tyrosines indispensable for developing radiolabeled peptides for diagnostic imaging (SPECT/PET) and targeted radionuclide therapy.[6][7][8][9]

The choice between mono- and di-substitution further refines these effects. Di-iodination, for instance, significantly increases the hydrophobicity and steric footprint of the side chain compared to mono-iodination, which can have dramatic and sometimes unexpected effects on biological activity and peptide self-assembly.[4][10]

Comparative Analysis: Boc-3,5-Diiodo-D-tyrosine vs. Key Alternatives

The selection of a specific halogenated tyrosine derivative is a critical decision in the design process. Boc-3,5-Diiodo-D-tyrosine possesses a unique combination of features—a Boc protecting group, di-iodo substitution, and D-stereochemistry—that sets it apart. Let's compare its performance attributes against other common derivatives.

Impact on Peptide Structure and Biological Activity

The introduction of a halogen can significantly alter a peptide's interaction with its biological target.

  • Conformational Stability: Iodination, particularly di-iodination, can promote intramolecular interactions through halogen bonding, leading to better-structured peptides.[4] This pre-organization can reduce the entropic penalty of binding, leading to higher affinity. Studies on MMP-9-responsive peptides have shown that replacing tyrosine with 3-iodotyrosine resulted in more rapid and complete enzymatic hydrolysis, suggesting the iodinated peptides are better structured and more accessible substrates for the enzyme.[4]

  • Binding and Selectivity: Halogen bonds can enhance binding affinity and improve selectivity for a target receptor.[5] Conversely, halogenation can also inhibit biological processes. For example, tyrosine halogenation has been shown to markedly inhibit phosphorylation by both receptor and non-receptor tyrosine kinases, with iodination showing the strongest inhibitory effect.[11] This makes halogenated tyrosines a tool for both enhancing and probing signaling pathways.

  • Proteolytic Stability (The D-Advantage): A key advantage of Boc-3,5-Diiodo-D-tyrosine is its D-configuration. Peptides incorporating D-amino acids are significantly more resistant to degradation by endogenous proteases, which are stereospecific for L-amino acids. This greatly enhances the in-vivo half-life of peptide therapeutics, a critical factor in drug development.

Synthetic Considerations and Workflow Integration

The ease of incorporating these unnatural amino acids into a peptide sequence is paramount. This is where the choice of Nα-protecting group (Boc vs. Fmoc) becomes critical.

  • Boc vs. Fmoc Strategy: Boc-3,5-Diiodo-D-tyrosine is designed for use in Boc-based solid-phase peptide synthesis (SPPS). The Boc group is removed with moderate acids like trifluoroacetic acid (TFA), while the peptide remains anchored to the resin. This is a robust and well-established method. In contrast, Fmoc-protected derivatives are used in the more common Fmoc-SPPS, where the Fmoc group is removed by a base (e.g., piperidine). While both strategies are effective, the choice often depends on the overall synthetic plan and the other amino acids in the sequence.

  • Side Chain Protection: The phenolic hydroxyl group of 3,5-diiodotyrosine does not typically require protection during SPPS because the ortho-iodine atoms sterically hinder and electronically deactivate the hydroxyl group, preventing side reactions like O-acylation.[10] This simplifies the synthesis by eliminating a protection/deprotection step, reducing synthetic complexity and potentially increasing overall yield.

The following table summarizes the key characteristics of selected halogenated tyrosine derivatives:

DerivativeNα-Protecting GroupStereochemistryKey Features & ApplicationsSynthetic Considerations
Boc-3,5-Diiodo-D-tyrosine BocDEnhanced proteolytic stability; Radiopharmaceutical development; Probing biological pathways.Ideal for Boc-SPPS; Phenolic OH typically requires no protection.[10]
Boc-3,5-Diiodo-L-tyrosine BocLRadiopharmaceutical synthesis; Bioconjugation; Thyroid hormone research.[7][12]Suitable for Boc-SPPS; Susceptible to proteolysis compared to D-isomer.
Fmoc-3-Iodo-L-tyrosine FmocLIncreases intramolecular interactions; Enhances enzymatic cleavage in some contexts.[4]Standard Fmoc-SPPS; May require OH protection depending on conditions.
Fmoc-3-Chloro-L-tyrosine FmocLBiomarker for oxidative stress; Modulates binding affinities; Can enhance peptide stability.[1]Standard Fmoc-SPPS; OH protection may be necessary.
Boc-3,5-Dibromo-D-tyrosine BocDBuilding block for modified peptides with enhanced stability and bioactivity.[3]Suitable for Boc-SPPS; Offers different electronic properties than iodo-derivatives.

Experimental Protocols

To ensure trustworthy and reproducible results, the following protocols are provided with detailed, self-validating steps.

Protocol 1: Incorporation of Boc-3,5-Diiodo-D-tyrosine via Manual Boc-SPPS

This protocol describes the manual solid-phase synthesis of a model peptide containing Boc-3,5-Diiodo-D-tyrosine.

Materials:

  • MBHA resin (or other suitable Boc-compatible resin)

  • Boc-protected amino acids

  • Boc-3,5-Diiodo-D-tyrosine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • HBTU (or other suitable coupling reagent)

  • Scavengers (e.g., anisole, thioanisole)

  • Anhydrous Hydrogen Fluoride (HF) or TFMSA for cleavage

  • Diethyl ether

Workflow:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Drain and repeat with 50% TFA in DCM for 20 minutes.

    • Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization: Treat the resin with 10% DIEA in DMF (2x, 2 minutes each). Wash with DMF (5x).

  • Amino Acid Coupling (for Boc-3,5-Diiodo-D-tyrosine):

    • Dissolve Boc-3,5-Diiodo-D-tyrosine (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in a minimal amount of DMF.

    • Add the activation mixture to the resin and agitate for 1-2 hours. Causality Note: HBTU is a highly efficient coupling reagent that minimizes racemization. DIEA is a non-nucleophilic base used to activate the carboxyl group and neutralize the protonated amine on the resin.

    • Perform a Kaiser test to confirm complete coupling (ninhydrin test; a negative result indicates a complete reaction).

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • Dry the resin thoroughly under vacuum.

    • Carefully perform HF cleavage at 0°C for 1 hour in the presence of scavengers. Safety Critical: HF is extremely hazardous and requires specialized equipment and training.

    • Evaporate the HF and precipitate the crude peptide with cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical HPLC.

// Node styles start_end [fillcolor="#FBBC05", fontcolor="#202124"]; process_step [fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision [shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; wash_step [fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes start [label="Start: Swell Resin", style="filled,rounded", fillcolor="#FBBC05", fontcolor="#202124"]; deprotection [label="Boc Deprotection\n(50% TFA/DCM)", from=start, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash1 [label="Wash\n(DCM/DMF)", style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; neutralization [label="Neutralization\n(10% DIEA/DMF)", style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash2 [label="Wash (DMF)", style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; coupling [label="Couple Halogenated Tyr\n(AA, HBTU, DIEA)", style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; kaiser_test [label="Kaiser Test", shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; wash3 [label="Wash\n(DMF/DCM)", style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; more_aa [label="More Amino\nAcids?", shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cleavage [label="Final Cleavage\n(HF/Scavengers)", style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification\n(RP-HPLC)", style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End: Characterize", style="filled,rounded", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> deprotection; deprotection -> wash1; wash1 -> neutralization; neutralization -> wash2; wash2 -> coupling; coupling -> kaiser_test; kaiser_test -> wash3 [label="Negative"]; kaiser_test -> coupling [label="Positive\n(Recouple)"]; wash3 -> more_aa; more_aa -> deprotection [label="Yes"]; more_aa -> cleavage [label="No"]; cleavage -> purification; purification -> end; } dot Caption: Boc-SPPS workflow for incorporating halogenated tyrosine.

Visualizing the Decision Matrix

The choice of a halogenated tyrosine derivative impacts multiple downstream properties. This logical relationship diagram illustrates the key considerations.

// Node styles main_topic [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; factors [fillcolor="#FBBC05", fontcolor="#202124"]; properties [fillcolor="#34A853", fontcolor="#FFFFFF"]; outcomes [fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes main [label="Choice of\nHalogenated Tyrosine", style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

sub_halogen [label="Halogen Identity\n(Cl, Br, I)", style="filled,rounded", fillcolor="#FBBC05", fontcolor="#202124"]; sub_number [label="Substitution\n(Mono vs. Di)", style="filled,rounded", fillcolor="#FBBC05", fontcolor="#202124"]; sub_stereo [label="Stereochemistry\n(L vs. D)", style="filled,rounded", fillcolor="#FBBC05", fontcolor="#202124"];

prop_structure [label="Peptide Conformation\n& Self-Assembly", style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; prop_stability [label="Proteolytic Stability", style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; prop_pk [label="Pharmacokinetics", style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; prop_binding [label="Target Binding Affinity\n& Specificity", style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

outcome_activity [label="Biological Activity", style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; outcome_application [label="Final Application\n(Therapeutic, Diagnostic)", style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges main -> {sub_halogen, sub_number, sub_stereo}; sub_halogen -> prop_structure [label="Halogen Bonds,\nSterics"]; sub_number -> prop_structure [label="Hydrophobicity"]; sub_stereo -> prop_stability; prop_stability -> prop_pk; prop_structure -> prop_binding; prop_binding -> outcome_activity; prop_pk -> outcome_activity; outcome_activity -> outcome_application; } dot Caption: Factors influencing peptide properties post-halogenation.

Conclusion and Future Perspectives

The incorporation of halogenated tyrosine derivatives is a proven strategy for creating peptides with enhanced therapeutic and diagnostic potential. While derivatives like 3-chloro- and 3-iodotyrosine offer valuable tools for modulating peptide structure and function, Boc-3,5-Diiodo-D-tyrosine stands out for applications demanding high metabolic stability and the option for radioiodination. Its unique combination of di-iodo substitution for conformational influence, D-stereochemistry for proteolytic resistance, and compatibility with robust Boc-SPPS chemistry makes it a superior choice for developing long-acting peptide drugs and targeted radiopharmaceuticals.

As peptide design continues to evolve, the exploration of novel halogenated amino acids, including fluorinated and multi-halogenated (e.g., bromo-chloro) derivatives, will undoubtedly open new avenues for innovation. The principles and comparative data outlined in this guide provide a solid foundation for leveraging these powerful chemical tools to their fullest potential.

References

  • Benchchem. Application Notes and Protocols: Use of 3-Chloro-L-Tyrosine in Peptide Synthesis.
  • Verdelli, C., et al. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. PMC - PubMed Central.
  • Chem-Impex. Boc-3,5-diiodo-D-tyrosine.
  • Chem-Impex. Boc-3,5-diiodo-L-tyrosine.
  • Blake, J. Adrenocorticotropin. 51. Synthesis and properties of analogs of the human hormone with tyrosine residues replaced by 3,5-diiodotyrosine. Journal of Medicinal Chemistry.
  • Chem-Impex. Boc-3,5-diiodo-L-tyrosine methyl ester.
  • Pajpanova, T., et al. A Simple and Convenient Procedure for the Preparation of 3,5-Dihalogenated Tyrosine Derivatives Useful in Peptide Synthesis. ResearchGate.
  • Kato, Y., et al. Effects of halogenation on tyrosine phosphorylation and peptide binding to the SRC homology 2 domain of lymphocyte-specific protein tyrosine kinase. PubMed.
  • Sun, H., et al. Halogenation of tyrosine perturbs large-scale protein self-organization. Nature Communications.
  • Douglas, J. T., et al. Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation. PMC - NIH.
  • Di Bello, A., et al. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI.
  • Boger, D. L., et al. Synthesis of Fmoc/Boc‐3,5‐diiodo‐L‐ Tyr‐OH. ResearchGate.
  • Chem-Impex. Boc-3,5-dibromo-D-tyrosine.
  • Gillaizeau, I., et al. A Convenient Route to New (Radio)Fluorinated and (Radio)Iodinated Cyclic Tyrosine Analogs. R Discovery.
  • PubChem. Boc-3,5-diiodo-L-tyrosine.
  • Chem-Impex. Boc-3,5-diiodo-D-tyrosine (French site).
  • ResearchGate. Examples of radioiodinated or radiofluorinated tyrosine analogs.

Sources

A Researcher's Guide to Confirming the Stereochemistry of Boc-3,5-Diiodo-D-tyrosine in a Peptide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Comparison of Analytical Methodologies for Stereochemical Confirmation of Non-standard Amino Acids

In the realm of peptide therapeutics and drug development, the incorporation of unnatural amino acids like Boc-3,5-Diiodo-D-tyrosine offers a powerful strategy to enhance peptide stability, potency, and pharmacokinetic profiles.[1] However, the precise stereochemistry of these incorporated residues is a critical quality attribute that profoundly influences biological activity. This guide provides a comprehensive comparison of established and advanced analytical techniques for unequivocally confirming the stereochemistry of Boc-3,5-Diiodo-D-tyrosine within a peptide sequence, empowering researchers to ensure the stereochemical integrity of their molecules.

The Imperative of Stereochemical Purity

The chirality of amino acids is fundamental to the structure and function of peptides and proteins.[2] While L-amino acids are the canonical building blocks of ribosomal protein synthesis, the deliberate incorporation of D-amino acids can confer resistance to enzymatic degradation and modulate receptor binding interactions.[3][4] For a synthetic peptide containing an unnatural amino acid such as Boc-3,5-Diiodo-D-tyrosine, verifying that the intended D-configuration has been maintained throughout the synthesis and purification process is paramount. Any epimerization to the L-isomer could lead to a heterogeneous final product with altered efficacy and safety profiles.

Comparative Analysis of Analytical Techniques

The determination of amino acid stereochemistry within a peptide first necessitates the cleavage of peptide bonds through acid hydrolysis to liberate the constituent amino acids.[5][6] Subsequently, various analytical methods can be employed to resolve and quantify the D- and L-enantiomers. This guide focuses on three principal approaches: the widely adopted Marfey's method and its advanced variations, chiral gas chromatography (GC), and enzymatic assays.

Marfey's Method and Its Advanced Iterations

Marfey's method, first described in 1984, is a cornerstone technique for determining the absolute configuration of amino acids.[7][8] The core principle involves the derivatization of the primary amine of the amino acid enantiomers with a chiral derivatizing agent, typically 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA), also known as Marfey's reagent.[7][9][10] This reaction creates diastereomers that possess distinct physicochemical properties, allowing for their separation by standard reverse-phase high-performance liquid chromatography (RP-HPLC).[7][11]

The Causality Behind the Choice: The beauty of Marfey's method lies in its ability to convert enantiomers, which are otherwise indistinguishable by non-chiral chromatographic methods, into separable diastereomers. The differential interaction of these diastereomers with the stationary phase of the HPLC column leads to different retention times, enabling their identification and quantification.

Advanced Marfey's Method: To enhance resolution and sensitivity, particularly for complex mixtures or challenging amino acids, the "advanced Marfey's method" was developed. This approach utilizes alternative derivatizing agents, such as 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide (L-FDLA), which can provide better separation for certain amino acids.[12][13] Furthermore, coupling the HPLC system with mass spectrometry (LC-MS) provides an additional layer of confirmation through mass-to-charge ratio analysis, increasing the confidence in peak assignment.[7][14][15]

Marfey_Workflow cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Peptide_Hydrolysis 1. Peptide Hydrolysis (6 M HCl, 110°C, 24h) Neutralization 2. Neutralization (e.g., NaHCO3) Peptide_Hydrolysis->Neutralization Derivatization 3. Derivatization with L-FDAA (Marfey's Reagent) Neutralization->Derivatization HPLC_Separation 4. RP-HPLC Separation of Diastereomers Derivatization->HPLC_Separation Detection 5. UV or MS Detection HPLC_Separation->Detection Chiral_GC_Workflow cluster_0 Sample Preparation cluster_1 Analysis Peptide_Hydrolysis 1. Peptide Hydrolysis (6 M HCl, 110°C, 24h) Derivatization_GC 2. Derivatization (e.g., Esterification & Acylation) Peptide_Hydrolysis->Derivatization_GC GC_Separation 3. Chiral GC Separation Derivatization_GC->GC_Separation MS_Detection 4. Mass Spectrometry Detection GC_Separation->MS_Detection Enzymatic_Workflow cluster_0 Sample Preparation cluster_1 Enzymatic Reaction cluster_2 Detection Peptide_Hydrolysis 1. Peptide Hydrolysis (6 M HCl, 110°C, 24h) Neutralization 2. Neutralization Peptide_Hydrolysis->Neutralization Enzymatic_Reaction 3. Incubation with D-Amino Acid Oxidase (DAAO) Neutralization->Enzymatic_Reaction Detection 4. Detection of Product (e.g., H2O2 via colorimetric assay) Enzymatic_Reaction->Detection

Sources

A Spectroscopic Guide to Differentiating Boc-3,5-Diiodo-D-tyrosine and its L-isomer

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to unambiguously distinguish between enantiomers is a critical aspect of quality control and regulatory compliance. This guide provides a detailed spectroscopic comparison of Boc-3,5-Diiodo-D-tyrosine and its L-isomer, two important building blocks in the synthesis of peptide-based therapeutics and radiolabeled compounds. We will delve into the theoretical underpinnings and practical applications of various spectroscopic techniques, supported by experimental data and established protocols, to provide a comprehensive framework for their differentiation.

The Significance of Chirality in Iodinated Tyrosine Derivatives

Iodinated tyrosine derivatives are crucial precursors in the synthesis of thyroid hormones and are widely used in the development of targeted radiopharmaceuticals for imaging and therapy.[1][2][3] The introduction of a tert-butyloxycarbonyl (Boc) protecting group enhances their stability and utility in solid-phase peptide synthesis. Given that biological systems, such as receptors and enzymes, are inherently chiral, the specific stereoisomer of a drug candidate can dictate its efficacy and safety. Therefore, robust analytical methods to confirm the enantiomeric purity of intermediates like Boc-3,5-diiodo-tyrosine are indispensable.

Spectroscopic Techniques for Enantiomeric Discrimination

While many spectroscopic techniques are powerful tools for structural elucidation, not all are inherently capable of distinguishing between enantiomers. The key lies in the interaction of the molecule with a chiral environment or a chiral probe.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In a standard achiral solvent, the ¹H and ¹³C NMR spectra of enantiomers are identical. This is because the magnetic environments of the corresponding nuclei in both molecules are the same. The provided ¹H NMR data for Boc-3,5-Diiodo-L-tyrosine would be indistinguishable from that of its D-isomer under these conditions.[4]

To differentiate enantiomers using NMR, a chiral environment must be introduced. This can be achieved through the use of:

  • Chiral Solvating Agents: These agents form diastereomeric complexes with the enantiomers, leading to different chemical shifts.

  • Chiral Derivatizing Agents: The enantiomers are reacted with a chiral agent to form diastereomers, which will have distinct NMR spectra.

Infrared (IR) Spectroscopy

Similar to NMR in an achiral environment, the IR spectra of enantiomers are identical. The vibrational modes of the chemical bonds are the same for both mirror-image molecules. Therefore, IR spectroscopy is not a suitable technique for distinguishing between Boc-3,5-Diiodo-D-tyrosine and its L-isomer.

Mass Spectrometry (MS)

Standard mass spectrometry techniques, which measure the mass-to-charge ratio of ions, cannot differentiate between enantiomers as they have the same molecular weight. However, chiral mass spectrometry methods, often involving the formation of diastereomeric complexes with a chiral selector, can be employed for enantiomeric discrimination.

Optical Rotation

One of the most fundamental and widely used methods for distinguishing enantiomers is the measurement of optical rotation. Enantiomers rotate the plane of polarized light to an equal extent but in opposite directions. This is a direct consequence of their chirality.

Based on available data, the specific optical rotations for the two isomers are:

CompoundSpecific Rotation ([α]²⁰D)Conditions
Boc-3,5-Diiodo-L-tyrosine+40 ± 1°c=1 in Dioxane
Boc-3,5-Diiodo-D-tyrosine-34 ± 2°c=1.62 in Dioxane
[Sources: Chem-Impex[1][3]]

The opposite signs of the optical rotation provide a clear and definitive method for distinguishing between the D- and L-isomers.

Circular Dichroism (CD) Spectroscopy

Theoretically, if the L-isomer exhibits a positive Cotton effect at a particular wavelength, the D-isomer will show a negative Cotton effect of equal magnitude at the same wavelength. This mirror-image relationship provides an unambiguous method for their differentiation and for the determination of enantiomeric excess.

Summary of Spectroscopic Differentiation

Spectroscopic TechniqueD-Isomer vs. L-IsomerRationale
¹H and ¹³C NMR (achiral solvent) IdenticalSame magnetic environment for corresponding nuclei.
IR Spectroscopy IdenticalSame vibrational modes of chemical bonds.
Mass Spectrometry (standard) IdenticalSame molecular weight.
Optical Rotation Opposite signEnantiomers rotate plane-polarized light in opposite directions.
Circular Dichroism Mirror-image spectraEnantiomers exhibit opposite differential absorption of circularly polarized light.

Experimental Protocols

The following are generalized protocols for the key spectroscopic techniques used to differentiate between the D- and L-isomers of Boc-3,5-diiodotyrosine.

Protocol for Optical Rotation Measurement

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_calc Calculation prep1 Accurately weigh ~10-20 mg of the sample. prep2 Dissolve in a known volume (e.g., 10 mL) of spectroscopic grade dioxane. prep1->prep2 prep3 Ensure complete dissolution by gentle sonication if necessary. prep2->prep3 meas1 Calibrate the polarimeter with a blank (dioxane). prep3->meas1 meas2 Fill the sample cell with the prepared solution. meas1->meas2 meas3 Measure the optical rotation at the sodium D-line (589 nm) and 20°C. meas2->meas3 calc1 Calculate the specific rotation using the formula: [α] = α / (l * c) meas3->calc1 calc2 α = observed rotation l = path length (dm) c = concentration (g/mL) calc1->calc2

Caption: Workflow for Optical Rotation Measurement.

Causality behind Experimental Choices: Dioxane is specified as it is the solvent for which reference data is available. The sodium D-line is a standard wavelength for optical rotation measurements, ensuring comparability of results. Accurate weighing and volume measurement are critical for the correct calculation of the specific rotation.

Protocol for Circular Dichroism Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare solutions of both D- and L-isomers at the same concentration (e.g., 0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). prep2 The solvent should be transparent in the wavelength range of interest. prep1->prep2 acq1 Record a baseline spectrum of the solvent. prep2->acq1 acq2 Acquire the CD spectrum of each isomer over a suitable wavelength range (e.g., 200-400 nm). acq1->acq2 acq3 Use a quartz cuvette with a defined path length (e.g., 1 mm). acq2->acq3 analysis1 Subtract the baseline spectrum from the sample spectra. acq3->analysis1 analysis2 Plot the molar ellipticity [θ] versus wavelength. analysis1->analysis2 analysis3 Compare the spectra of the D- and L-isomers to confirm the mirror-image relationship. analysis2->analysis3

Caption: Workflow for Circular Dichroism Spectroscopy.

Causality behind Experimental Choices: Using the same concentration for both isomers is crucial for a direct comparison of the magnitudes of the Cotton effects. The choice of a UV-transparent solvent is essential to avoid interference with the sample's absorption. Baseline subtraction is a standard procedure to correct for any instrumental or solvent-related artifacts.

Conclusion

References

  • Vertex AI Search. (2024). Synthesis of 13C9-15N-labeled 3,5-diiodothyronine and thyroxine.
  • ResearchGate. (n.d.). Synthesis of Fmoc/Boc-3,5-diiodo-L-Tyr-OH.
  • The Royal Society of Chemistry. (2016).
  • Chem-Impex. (n.d.). Boc-3,5-diiodo-L-tyrosine.
  • ChemicalBook. (n.d.). BOC-L-Tyrosine(3978-80-1) 1H NMR spectrum.
  • Santa Cruz Biotechnology. (n.d.). Boc-3,5-diiodo-D-tyrosine | CAS 214630-08-7.
  • Chem-Impex. (n.d.). Boc-3,5-diiodo-L-tyrosine methyl ester.
  • Chem-Impex. (n.d.). Boc-3,5-diyodo-D-tirosina.
  • ChemicalBook. (n.d.). BOC-3,5-DIIODO-L-TYROSINE(62129-53-7) 1H NMR spectrum.
  • PubChem. (n.d.). Boc-3,5-diiodo-L-tyrosine.
  • Chem-Impex. (n.d.). Boc-3,5-diiodo-D-tyrosine.
  • BMRB. (n.d.). bmse000327 3,5-Diiodo-L-tyrosine.
  • ChemicalBook. (n.d.). BOC-L-Tyrosine(3978-80-1) 13C NMR spectrum.
  • Sigma-Aldrich. (n.d.). 3,5-Diiodo-L-tyrosine crystalline 18835-59-1.
  • NIST. (n.d.). 3,5-Diiodo-L-tyrosine IR Spectrum.
  • PubMed. (1976). Interaction of diiodo-L-tyrosine and triiodophenol with bovine serum albumin. Circular dichroism and fluorescence studies.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158).
  • NIST. (n.d.). 3,5-Diiodo-L-tyrosine.
  • mzCloud. (2015). 3 5 Diiodo L tyrosine.
  • PubChem. (n.d.). 3',5'-Diiodo-L-tyrosine.
  • United States Biological. (n.d.).
  • ECHEMI. (n.d.). 62129-53-7, BOC-3,5-DIIODO-L-TYROSINE Formula.
  • Chongqing Chemdad Co. (n.d.). BOC-3,5-DIIODO-L-TYROSINE.
  • PubChem. (n.d.). Diiodotyrosine, D-.
  • ResearchGate. (n.d.). FT-IR spectra of (a) pure L-tyrosine....
  • PubMed. (1964). CIRCULAR DICHROISM OF POLY-L-TYROSINE.
  • J&K Scientific. (n.d.). Boc-3,5-diiodo-L-tyrosine methyl ester | 128781-80-6.
  • PubMed. (n.d.). Individual tyrosine side-chain contributions to circular dichroism of ribonuclease.
  • Aapptec Peptides. (n.d.). Boc-D-Tyr-OH [70642-86-3].

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.